Cyclopenthiazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKPTRYDKTTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022868 | |
| Record name | Cyclopenthiazide | |
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Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742-20-1, 96783-05-0, 96783-06-1 | |
| Record name | Cyclopenthiazide | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopenthiazide [USAN:INN:BAN:JAN] | |
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| Record name | Cyclopenthiazide, (+)- | |
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| Record name | Cyclopenthiazide, (-)- | |
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| Record name | Cyclopenthiazide | |
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| Record name | cyclopenthiazide | |
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| Record name | CYCLOPENTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | CYCLOPENTHIAZIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7817XC41U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPENTHIAZIDE, (-)- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclopenthiazide's Mechanism of Action on the NCC Transporter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism by which cyclopenthiazide, a thiazide diuretic, inhibits the sodium-chloride cotransporter (NCC). It delves into the direct interaction with the transporter, the impact on its conformational state, and the broader regulatory signaling pathways that govern NCC activity. This document synthesizes current structural and functional data, outlines detailed experimental protocols for studying this interaction, and presents key quantitative data for thiazide diuretics. The information herein is intended to support further research and drug development efforts targeting the NCC transporter.
Introduction: The Role of the NCC Transporter in Renal Physiology
The Na+-Cl- cotransporter (NCC), encoded by the SLC12A3 gene, is a crucial membrane protein located in the apical membrane of the distal convoluted tubule (DCT) in the kidney. It plays a pivotal role in renal salt reabsorption, contributing to the fine-tuning of sodium and chloride homeostasis, which is essential for blood pressure regulation. NCC facilitates the electroneutral transport of one Na+ and one Cl- ion from the tubular fluid into the DCT cells. The activity of NCC is a key determinant of extracellular fluid volume and arterial blood pressure. Dysregulation of NCC activity is implicated in blood pressure disorders; gain-of-function mutations lead to hypertension (Familial Hyperkalemic Hypertension), while loss-of-function mutations cause Gitelman syndrome, a salt-wasting hypotension.
This compound is a thiazide diuretic widely used in the management of hypertension and edema. Its primary therapeutic effect is achieved through the inhibition of the NCC transporter, leading to increased urinary excretion of sodium and chloride, and consequently, water. Understanding the precise mechanism of this inhibition at the molecular level is critical for the development of more specific and potent antihypertensive agents with improved side-effect profiles.
The Direct Inhibitory Mechanism of this compound on NCC
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the interaction between thiazide diuretics and the NCC transporter. While specific structural data for this compound is not yet available, studies on other thiazides like polythiazide and hydrochlorothiazide reveal a conserved mechanism of action that is applicable to this compound.
Thiazide diuretics, including this compound, act as competitive inhibitors of the NCC transporter. They bind to a specific site within the transmembrane domain (TMD) of the transporter, which directly overlaps with the chloride binding site. This binding action physically obstructs the translocation pathway for chloride ions, thereby preventing the cotransport of both sodium and chloride.
Furthermore, the binding of a thiazide molecule locks the NCC transporter in an outward-facing conformation. The transport of ions by NCC relies on an alternating access mechanism, where the transporter cycles between outward-facing and inward-facing conformations to move ions across the cell membrane. By stabilizing the outward-facing state, this compound prevents the conformational changes necessary for the transport cycle to complete, effectively halting ion translocation. This dual mechanism of competitive inhibition and conformational locking underlies the potent diuretic effect of this compound.
Quantitative Data: Thiazide Interaction with NCC
| Thiazide Diuretic | Species | IC50 (µM) | Reference |
| Polythiazide | Rat | 0.3 | [1] |
| Polythiazide | Mouse | 0.4 | [1] |
| Polythiazide | Flounder | 7.0 | [1] |
Note: IC50 values can vary depending on the experimental system and conditions.
Regulation of NCC Activity: The WNK-SPAK/OSR1 Signaling Pathway
The activity of the NCC transporter is tightly regulated by a complex signaling cascade involving a family of serine-threonine kinases known as "With-No-Lysine" (WNK) kinases. This pathway plays a crucial role in modulating NCC's phosphorylation state, which directly correlates with its transport activity.
The core of this regulatory pathway consists of WNK kinases (WNK1, WNK3, and WNK4) that act upstream of two related kinases: Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). When activated, WNKs phosphorylate and activate SPAK and OSR1. In turn, activated SPAK/OSR1 directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC transporter. This phosphorylation event is the primary mechanism for increasing NCC activity. It enhances the transporter's intrinsic activity and promotes its retention at the plasma membrane by reducing its internalization.
This compound's inhibitory action is independent of this signaling pathway; it directly targets the transporter itself. However, the efficacy of this compound can be influenced by the baseline activity of the NCC, which is determined by the WNK-SPAK/OSR1 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on the NCC transporter.
Heterologous Expression of NCC in Xenopus laevis Oocytes and 22Na+ Uptake Assay
This in vitro assay is a cornerstone for functional studies of the NCC transporter and its inhibition by thiazide diuretics.
Protocol:
-
Oocyte Preparation:
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Surgically remove oocytes from a female Xenopus laevis frog.
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Treat the oocytes with collagenase to defolliculate them.
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Select healthy, stage V-VI oocytes for injection.
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cRNA Injection:
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Linearize the plasmid DNA containing the human NCC cDNA and in vitro transcribe capped cRNA using a commercially available kit.
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Microinject approximately 50 ng of NCC cRNA into each oocyte.
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Incubate the injected oocytes for 3-5 days at 18°C in Barth's solution to allow for protein expression.
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-
22Na+ Uptake Assay:
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Wash the oocytes in a chloride-free uptake solution.
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Pre-incubate the oocytes for 5-10 minutes in the uptake solution containing varying concentrations of this compound or vehicle control.
-
Initiate the uptake by transferring the oocytes to an uptake solution containing 22Na+ (typically 1-5 µCi/ml) and the respective concentration of this compound.
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After a defined incubation period (e.g., 60 minutes), stop the uptake by washing the oocytes extensively with ice-cold, isotope-free uptake solution.
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Lyse individual oocytes in a scintillation vial with SDS.
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Measure the radioactivity of each oocyte using a scintillation counter.
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Calculate the rate of 22Na+ uptake and determine the IC50 value of this compound by plotting the uptake rate against the drug concentration.
-
Western Blot Analysis of NCC Phosphorylation
This protocol allows for the assessment of the phosphorylation status of NCC in response to various stimuli.
Protocol:
-
Sample Preparation:
-
Culture mammalian cells (e.g., HEK293 or mDCT cells) expressing NCC.
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Treat the cells with activators (e.g., low chloride medium) or inhibitors of the WNK-SPAK/OSR1 pathway.
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Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
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Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
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Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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-
Immunodetection:
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Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for phosphorylated NCC (e.g., anti-pT53-NCC, anti-pT58-NCC, or anti-pS71-NCC) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Capture the chemiluminescent signal using an imaging system.
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To normalize for protein loading, strip the membrane and re-probe with an antibody against total NCC or a housekeeping protein (e.g., actin or tubulin).
-
Quantify the band intensities using densitometry software to determine the relative levels of NCC phosphorylation.[2]
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins like NCC in complex with their inhibitors.
Protocol:
-
Protein Expression and Purification:
-
Overexpress human NCC in a suitable expression system (e.g., HEK293 cells).
-
Solubilize the cell membranes with a mild detergent to extract the NCC protein.
-
Purify the NCC protein using affinity chromatography followed by size-exclusion chromatography.
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-
Complex Formation and Grid Preparation:
-
Incubate the purified NCC with a saturating concentration of this compound (or another thiazide diuretic).
-
Apply a small volume of the NCC-thiazide complex to a cryo-EM grid.
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Plunge-freeze the grid in liquid ethane to vitrify the sample.
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-
Data Collection:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of high-resolution images of the NCC-thiazide particles.
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-
Image Processing and 3D Reconstruction:
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Perform motion correction and contrast transfer function (CTF) estimation on the raw images.
-
Use particle-picking software to select individual NCC-thiazide particles.
-
Perform 2D and 3D classification to sort the particles into homogenous groups.
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Generate a high-resolution 3D reconstruction of the NCC-thiazide complex.
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-
Model Building and Analysis:
-
Build an atomic model of the NCC-thiazide complex into the cryo-EM density map.
-
Refine the model to optimize its fit to the data.
-
Analyze the structure to identify the binding site of the thiazide diuretic and the conformational state of the transporter.[3]
-
Conclusion
This compound exerts its diuretic and antihypertensive effects through a direct and potent inhibition of the NCC transporter in the distal convoluted tubule. The mechanism involves competitive binding to the chloride translocation site and locking the transporter in an inactive, outward-facing conformation. The activity of NCC is endogenously regulated by the WNK-SPAK/OSR1 phosphorylation cascade, which sets the baseline for transporter activity. A thorough understanding of these molecular mechanisms, supported by the experimental protocols outlined in this guide, is essential for the rational design of novel therapeutics targeting the NCC for the management of hypertension and other related disorders. Future research should focus on obtaining specific quantitative and structural data for this compound to further refine our understanding of its interaction with the NCC transporter.
References
- 1. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Cyclopenthiazide for Research Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Cyclopenthiazide, a thiazide diuretic of significant interest in pharmaceutical research. This document details the chemical pathways, experimental protocols, and purification methodologies required to obtain high-purity this compound for research applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process culminating in the condensation of a key intermediate, 5-chloro-2,4-disulfamoylaniline, with cyclopentanecarbaldehyde. The overall synthetic scheme is presented below.
Synthesis of 5-chloro-2,4-disulfamoylaniline (Intermediate 1)
The synthesis of the crucial intermediate, 5-chloro-2,4-disulfamoylaniline, can be achieved through various routes. One common method involves the chlorosulfonation of m-chloroaniline followed by amination.
Experimental Protocol: Synthesis of 5-chloro-2,4-disulfamoylaniline
| Step | Reagents and Conditions | Observations |
| 1. Chlorosulfonation | To a cooled (0-5 °C) solution of m-chloroaniline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise with vigorous stirring. | Exothermic reaction. The temperature should be carefully controlled. |
| 2. Reaction | After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). | A precipitate of 5-chloroaniline-2,4-disulfonyl chloride is formed. |
| 3. Isolation | The precipitate is filtered, washed with a cold solvent, and dried under a vacuum. | |
| 4. Ammonolysis | The dried 5-chloroaniline-2,4-disulfonyl chloride is then slowly added to a cooled, concentrated aqueous ammonia solution. | The reaction is exothermic. |
| 5. Product Formation | The mixture is stirred for several hours at room temperature. | 5-chloro-2,4-disulfamoylaniline precipitates out of the solution. |
| 6. Purification | The product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-chloro-2,4-disulfamoylaniline. |
Quantitative Data Summary: Synthesis of 5-chloro-2,4-disulfamoylaniline
| Parameter | Value |
| Starting Material | m-chloroaniline |
| Key Reagents | Chlorosulfonic acid, Aqueous Ammonia |
| Typical Yield | 60-70% |
| Purity (after recrystallization) | >98% |
| Melting Point | 257-261 °C[1] |
Synthesis of this compound (Final Product)
The final step in the synthesis of this compound involves the condensation of 5-chloro-2,4-disulfamoylaniline with cyclopentanecarbaldehyde. This reaction forms the dihydrobenzothiadiazine ring system characteristic of thiazide diuretics.[2]
Experimental Protocol: Synthesis of this compound
| Step | Reagents and Conditions | Observations |
| 1. Reaction Setup | A mixture of 5-chloro-2,4-disulfamoylaniline and a slight excess of cyclopentanecarbaldehyde is heated in a suitable solvent, such as ethanol or a mixture of ethanol and water. A catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction. | |
| 2. Reflux | The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). | |
| 3. Cooling and Precipitation | Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the crude this compound. | |
| 4. Isolation | The precipitated solid is collected by vacuum filtration and washed with a small amount of cold solvent to remove unreacted starting materials. |
Quantitative Data Summary: Synthesis of this compound
| Parameter | Value |
| Starting Materials | 5-chloro-2,4-disulfamoylaniline, Cyclopentanecarbaldehyde |
| Solvent | Ethanol or Ethanol/Water |
| Catalyst | p-toluenesulfonic acid (optional) |
| Typical Yield | 75-85% |
| Purity (crude) | 90-95% |
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Purification of this compound
High purity is essential for research applications. The crude this compound obtained from the synthesis can be purified using recrystallization or chromatographic techniques.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Recrystallization of this compound
| Step | Procedure | Observations |
| 1. Solvent Selection | A suitable solvent system is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. An ethanol-water mixture is often effective.[3] | |
| 2. Dissolution | The crude this compound is dissolved in a minimal amount of the hot solvent (e.g., boiling ethanol). | Ensure all the solid dissolves. |
| 3. Decolorization (Optional) | If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration. | |
| 4. Crystallization | The hot solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation. | Slow cooling generally leads to larger, purer crystals. |
| 5. Isolation and Drying | The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried in a vacuum oven. |
Quantitative Data Summary: Recrystallization
| Parameter | Value |
| Solvent System | Ethanol/Water |
| Expected Recovery | 80-90% |
| Purity (after recrystallization) | >99% |
Column Chromatography
For even higher purity or for the separation of closely related impurities, column chromatography is the method of choice.
Experimental Protocol: Column Chromatography of this compound
| Step | Procedure |
| 1. Stationary Phase | Silica gel (60-120 mesh) is typically used as the stationary phase. |
| 2. Column Packing | A slurry of silica gel in the chosen eluent is packed into a glass column. |
| 3. Sample Loading | The crude this compound is dissolved in a minimum amount of the eluent and loaded onto the top of the silica gel column. |
| 4. Elution | A suitable solvent system (eluent), such as a mixture of ethyl acetate and hexane, is passed through the column to separate the components. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. |
| 5. Fraction Collection | Fractions are collected as the eluent exits the column. |
| 6. Analysis and Pooling | Each fraction is analyzed by TLC to identify the fractions containing pure this compound. These fractions are then combined. |
| 7. Solvent Evaporation | The solvent is removed from the pooled fractions under reduced pressure to yield the purified this compound. |
Quantitative Data Summary: Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Typical Eluent System | Ethyl Acetate/Hexane gradient |
| Expected Recovery | 70-85% |
| Purity | >99.5% |
Purification Workflow
Caption: Purification options for crude this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Analytical Methods for Characterization and Purity Assessment
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| Thin-Layer Chromatography (TLC) | A single spot with a specific Rf value in a given solvent system. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a specific retention time. Purity can be quantified by peak area percentage. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups such as N-H, S=O (sulfonamide), C-Cl, and aromatic C-H bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the protons and carbons in the this compound molecule, confirming its structure. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (379.87 g/mol ), along with characteristic fragmentation patterns.[4] |
Mechanism of Action: Signaling Pathway
This compound exerts its diuretic and antihypertensive effects by inhibiting the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the nephron in the kidneys.[5] This inhibition leads to increased excretion of sodium, chloride, and water.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
This guide provides a foundational framework for the synthesis and purification of this compound for research purposes. Researchers should always adhere to standard laboratory safety procedures and consult original literature for further details.
References
A Technical Guide to the Molecular Binding Sites of Cyclopenthiazide on the Na-Cl Cotransporter (NCC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a crucial protein in the regulation of electrolyte balance and blood pressure, primarily expressed in the distal convoluted tubule of the kidney.[1][2][3] It is the pharmacological target of thiazide diuretics, a class of drugs widely prescribed for hypertension.[1][4] This technical guide provides an in-depth analysis of the molecular binding site of thiazide diuretics, with a focus on Cyclopenthiazide, on the human NCC. Leveraging recent cryo-electron microscopy (cryo-EM) structures, this document details the specific amino acid interactions, presents quantitative data from mutagenesis studies, outlines key experimental protocols, and describes the allosteric mechanism of inhibition. While high-resolution structural data has been determined using the related compound polythiazide, the conserved chemical scaffold allows for a precise understanding of the binding mechanism applicable to this compound and other members of the thiazide class.
The Thiazide Binding Pocket in the NCC Transmembrane Domain
Recent structural studies have revealed that thiazide diuretics bind within a large vestibule in the transmembrane domain (TMD) of the NCC. This binding site is accessible from the extracellular side and is formed by residues from five transmembrane helices (TM): TM1, TM3, TM6, TM8, and TM10. The transporter is locked in an outward-open conformation upon drug binding. This binding pocket is distinct and provides a basis for the high-affinity and specific inhibition of NCC by this class of drugs.
Caption: Topology of the dimeric NCC, highlighting the domains and the thiazide binding site.
Key Molecular Interactions
The high-resolution cryo-EM structure of NCC in complex with polythiazide provides a detailed atomic map of the binding interactions. Given the conserved 1,2,4-benzothiadiazine-1,1-dioxide core of all thiazide diuretics, these interactions are foundational for understanding this compound binding. The binding is stabilized by a network of hydrogen bonds, hydrophobic interactions, and π-stacking.
Table 1: Molecular Interactions Between Thiazide Diuretics and NCC Residues
| Thiazide Moiety | Interacting NCC Residue(s) | Interaction Type | Transmembrane Helix |
|---|---|---|---|
| 7-position Sulfonamide | N149, N227, N359, A356 (main chain) | Hydrogen Bonds | TM1, TM3, TM6 |
| 6-position Chlorine | F223, Y540 | Cl-π Interactions | TM3, TM10 |
| Aromatic Ring System | F536, C472 | π-π Stacking, Hydrophobic | TM10, TM8 |
| 1-position SO₂ Group | H234, N149 | Hydrogen Bonds | TM3, TM1 |
| 4-position NH Group | T352 | Hydrogen Bond | TM6 |
| 3-position Side Chain | M233, P349, A529, I532 | Hydrophobic Interactions | TM3, TM6, TM10 |
Data derived from the polythiazide-bound NCC structure.
Quantitative Data from Mutagenesis Studies
Site-directed mutagenesis studies have been crucial in validating the structural findings and quantifying the contribution of individual residues to thiazide binding. By mutating key residues in the binding pocket to alanine, researchers have observed significant reductions in the inhibitory potency of thiazides, confirming their role in the interaction.
Table 2: Impact of NCC Mutations on Thiazide Sensitivity
| Mutation | Thiazide Tested | Effect on Sensitivity | Reference |
|---|---|---|---|
| N227A | Polythiazide | ~1,000-fold reduction | |
| N149A | Polythiazide | Substantial reduction | |
| F223A | Polythiazide | ~30-fold reduction | |
| N226A | Indapamide | Drastic reduction | |
| N226A | Chlorthalidone | Drastic reduction |
| N226A | Hydrochlorothiazide | Drastic reduction | |
Mechanism of NCC Inhibition
The binding of this compound inhibits NCC function through a sophisticated dual mechanism:
-
Direct Competition with Chloride: The 6-position chloro group of the thiazide molecule occupies a space that overlaps with the proposed Cl⁻ binding site. This provides a structural basis for the observation that thiazides act as competitive inhibitors with respect to chloride ions.
-
Allosteric Conformational Locking: Upon binding, the diuretic acts as a molecular wedge, locking the transporter in an outward-facing conformation. This prevents the necessary conformational cycling to an inward-facing state, which is essential for ion translocation across the membrane. Specifically, the bound drug would sterically clash with residues I532 and F536 on TM10 if the transporter were to isomerize, thus halting the transport cycle.
Caption: The NCC alternating access cycle and its inhibition by thiazide diuretics.
Experimental Protocols
The elucidation of the thiazide binding site has been made possible by a combination of advanced biochemical and structural biology techniques.
Protein Expression and Purification for Structural Studies
-
Construct Generation: Human NCC cDNA is cloned into a mammalian expression vector. An HA (hemagglutinin) epitope tag is inserted into an extracellular loop (e.g., between residues 414 and 415) to facilitate detection and purification without disrupting function.
-
Expression: The construct is transiently transfected into human embryonic kidney (HEK293S) cells. Cells are grown in suspension culture to produce large quantities of the protein.
-
Membrane Preparation and Solubilization: Cells are harvested, and crude membranes are prepared by cell lysis and ultracentrifugation. The NCC protein is then solubilized from the membranes using detergents such as lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS).
-
Affinity Chromatography: The solubilized protein is purified using anti-HA affinity chromatography. The protein is eluted from the resin by competition with an HA peptide.
-
Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to isolate homogenous, dimeric NCC particles suitable for structural analysis.
Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation: The purified NCC-thiazide complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer.
-
Data Collection: Automated data collection is performed on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of movies of the protein particles are recorded.
-
Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified, and used to generate a high-resolution 3D reconstruction of the NCC-drug complex using specialized software (e.g., RELION, CryoSPARC).
-
Model Building: An atomic model of the protein and the bound drug is built into the resulting cryo-EM density map and refined.
Functional Transport Assay (Thiazide-Sensitive Iodide Uptake)
This assay measures the transport activity of NCC and its inhibition by thiazides. Iodide (I⁻) is used as a proxy for Chloride (Cl⁻) as it is also transported by NCC.
Caption: Step-by-step workflow for determining NCC activity and inhibition via iodide uptake.
Conclusion and Future Directions
The detailed structural and functional elucidation of the thiazide binding site on the Na-Cl cotransporter marks a significant milestone in renal pharmacology. The binding of this compound is characterized by a network of specific interactions within a transmembrane vestibule, leading to inhibition through both competitive and allosteric mechanisms. This molecular blueprint provides an invaluable tool for researchers and drug development professionals. Future efforts can now focus on structure-based design of novel NCC modulators with improved efficacy, selectivity, and side-effect profiles, potentially leading to next-generation therapies for hypertension and other related disorders.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopenthiazide as a Positive Allosteric Modulator of AMPA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopenthiazide (CTZ), a member of the benzothiadiazide class of compounds, is a potent positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action, quantitative effects, and experimental protocols related to the study of this compound's interaction with AMPA receptors. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development. Key data is presented in structured tables for comparative analysis, and critical experimental workflows and signaling pathways are visualized using diagrams.
Introduction to AMPA Receptors and Positive Allosteric Modulation
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[2] These receptors are crucial for synaptic plasticity, a fundamental process for learning and memory.[2] AMPA receptors are tetrameric protein complexes composed of four subunits (GluA1-4). Upon binding to the neurotransmitter glutamate, the receptor's ion channel opens, allowing the influx of sodium (Na+) and, in some cases, calcium (Ca2+) ions, leading to neuronal depolarization.
A key characteristic of AMPA receptors is their rapid desensitization, a process where the receptor enters a closed, non-conducting state despite the continued presence of glutamate. This mechanism is crucial for shaping the time course of synaptic transmission. Positive allosteric modulators like this compound enhance AMPA receptor function not by directly activating the receptor, but by binding to a distinct allosteric site. This binding event modulates the receptor's conformational state, typically by reducing desensitization and/or slowing the channel's deactivation (the closing of the channel after glutamate unbinds), thereby potentiating the effect of glutamate.
Mechanism of Action of this compound
This compound enhances AMPA receptor activity primarily by inhibiting receptor desensitization. It binds to a specific site at the dimer interface of the ligand-binding domains of the AMPA receptor subunits. This binding stabilizes the receptor in an open or agonist-bound conformation, making it less likely to transition into the desensitized state. This leads to a prolonged influx of cations in response to glutamate, thereby amplifying synaptic transmission.
The effects of this compound are multifaceted and include:
-
Inhibition of Desensitization: CTZ produces a rapid and potent inhibition of AMPA receptor desensitization.
-
Potentiation of AMPA Currents: A slower, more sustained potentiation of the peak AMPA current is also observed.
-
Increased Apparent Agonist Affinity: By stabilizing the active state, CTZ increases the apparent affinity of the receptor for agonists like glutamate and AMPA.
-
Prolonged Single-Channel Openings: At the single-channel level, CTZ lengthens the duration of channel openings.
-
Slowing of Deactivation: CTZ can also enhance the current deactivation time.
This compound exhibits selectivity for the "flip" splice variants of the AMPA receptor subunits over the "flop" variants.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on AMPA receptor function as reported in the literature. These studies were primarily conducted using patch-clamp electrophysiology on HEK 293 cells stably transfected with the rat GluR1 subunit.
Table 1: Potentiation of AMPA Currents by this compound (100 µM)
| Parameter | Fold Increase | EC50 (µM) | Hill Coefficient (nH) |
| Peak AMPA Current | 90-fold | 28 | 2.8 |
| Current at end of AMPA application | 636-fold | 46 | 3.6 |
| Current Integral | 730-fold | 41 | 4.5 |
Data from a study using 150 µM AMPA on HEK 293 cells expressing GluR1.
Table 2: Effect of this compound on Agonist Affinity
| Condition | Agonist | EC50 (µM) |
| Without this compound | AMPA | 139 |
| With 100 µM this compound | AMPA | Not explicitly stated, but a leftward shift in the dose-response curve was observed. |
| With 100 µM this compound | Kainate | Significant decrease observed. |
Table 3: Effect of this compound on Agonist and Antagonist Binding
| Ligand | Condition | KD (nM) | BMAX (pmol/mg protein) |
| --INVALID-LINK--F-Willardiine (agonist) | Control | K_D1_=33 ± 7, K_D2_=720 ± 250 | B_MAX1_=1.6 ± 0.3, B_MAX2_=7.8 ± 4.0 |
| --INVALID-LINK--F-Willardiine (agonist) | + 100 µM CTZ | 140 ± 19 | 2.9 ± 0.5 |
| [3H]NBQX (antagonist) | Control | 24 ± 4 | 12.0 ± 0.1 |
| [3H]NBQX (antagonist) | + 100 µM CTZ | 111 ± 34 | 12 ± 3 |
Data from binding assays on rat cerebral cortex membranes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on AMPA receptors.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique for studying the effects of this compound on AMPA receptor currents.
Objective: To measure macroscopic currents through AMPA receptors in response to agonist application and to quantify the modulatory effects of this compound.
Cell Preparation:
-
HEK 293 cells stably or transiently transfected with the desired AMPA receptor subunit (e.g., rat GluR1 flip).
-
Cultured primary neurons can also be used.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
Recording Procedure:
-
Establish a whole-cell recording configuration using a patch-clamp amplifier.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Use a rapid solution exchange system to apply the AMPA receptor agonist (e.g., 150 µM AMPA or 1 mM glutamate).
-
To study potentiation, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 4 seconds to several minutes) before co-applying with the agonist.
-
To measure desensitization, apply a prolonged pulse of the agonist (e.g., 10 seconds).
-
To measure deactivation, apply a brief pulse of the agonist (e.g., 1 ms).
-
Record the resulting currents.
Data Analysis:
-
Measure the peak amplitude of the current to determine potentiation.
-
Fit the decay of the current during prolonged agonist application to an exponential function to determine the rate of desensitization.
-
Fit the decay of the current after a brief agonist pulse to an exponential function to determine the rate of deactivation.
Radioligand Binding Assays
These assays are used to determine how this compound affects the binding of agonists and antagonists to the AMPA receptor.
Objective: To quantify the affinity (KD) and maximum number of binding sites (BMAX) for a radiolabeled ligand in the presence and absence of this compound.
Preparation:
-
Isolated nerve endings or resealed plasma membrane vesicles from rat cerebral cortex.
Procedure:
-
Incubate the membrane preparation with a radiolabeled AMPA receptor ligand (e.g., --INVALID-LINK--F-Willardiine or [3H]NBQX).
-
In parallel incubations, include a range of concentrations of unlabeled this compound.
-
After incubation to allow binding to reach equilibrium, separate the bound from unbound radioligand (e.g., by rapid filtration).
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
Data Analysis:
-
Perform saturation binding experiments to determine KD and BMAX.
-
Perform competition binding experiments to determine the inhibitory constant (Ki) of this compound.
Visualizations
Signaling Pathway of AMPA Receptor Modulation by this compound
Caption: Mechanism of this compound as a positive allosteric modulator of AMPA receptors.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the characterization of this compound's effects on AMPA receptors.
Logical Relationship of this compound's Mechanism
Caption: Logical flow of the molecular mechanism of this compound action on AMPA receptors.
References
An In-Depth Technical Guide to the Discovery and Development of Cyclopenthiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of cyclopenthiazide, a thiazide diuretic that emerged from the groundbreaking research into benzothiadiazine derivatives in the mid-20th century. We will delve into the historical context of its synthesis, the pivotal pharmacological screening methods that established its diuretic and antihypertensive properties, and the early clinical investigations that paved the way for its therapeutic use. This document includes detailed experimental protocols from the era, quantitative data from seminal studies, and visualizations of its mechanism of action and the drug discovery workflow of the time.
Introduction: The Dawn of Thiazide Diuretics
The 1950s marked a revolutionary period in the management of hypertension and edema, largely driven by the discovery of a new class of oral diuretics: the thiazides. Prior to this, therapeutic options were limited and often associated with significant toxicity. The development of chlorothiazide by researchers at Merck & Co. in 1957 heralded a new era in diuretic therapy. This breakthrough spurred further research into related benzothiadiazine structures, leading to the synthesis of a series of potent diuretic and antihypertensive agents, including this compound.
This compound, chemically known as 6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, was first synthesized and reported in 1961 by Whitehead and colleagues.[1] Its development represented a significant advancement in the field, offering a potent and orally active agent for the treatment of fluid retention and high blood pressure.
The Discovery and Synthesis of this compound
The synthesis of this compound was a direct result of the structure-activity relationship studies on 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxides. The foundational work by Whitehead et al. described the synthetic pathway to this novel compound.
Original Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-benzo[e]thiadiazine-7-sulfonamide |
| CAS Number | 742-20-1 |
| Molecular Formula | C₁₃H₁₈ClN₃O₄S₂ |
| Molar Mass | 379.87 g·mol⁻¹ |
Source: PubChem CID 2904
Preclinical Pharmacological Evaluation
The initial pharmacological assessment of this compound was crucial in characterizing its diuretic and antihypertensive effects. These early studies, conducted in the late 1950s and early 1960s, relied on established animal models to predict clinical efficacy.
Diuretic Activity Screening in Rats
A common method for evaluating diuretic activity during this period was the Lipschitz test, or variations thereof, performed in rats.
-
Animal Model: Male Wistar rats, weighing between 150-200g, were used. The animals were fasted for 18 hours prior to the experiment, with free access to water.
-
Grouping: Rats were divided into a control group and a test group (receiving this compound).
-
Hydration: All animals were orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure a uniform state of hydration and promote urine flow.
-
Drug Administration: The test group received an oral dose of this compound suspended in the saline solution. The control group received only the saline solution.
-
Urine Collection: Immediately after administration, the rats were placed in individual metabolic cages designed to separate urine and feces. Urine was collected for a period of 5 to 24 hours.
-
Parameters Measured:
-
Total urine volume.
-
Urine electrolyte concentrations (Na⁺, K⁺, Cl⁻) were determined using flame photometry.
-
-
Data Analysis: The diuretic activity was expressed as the ratio of urine output in the test group compared to the control group. Saluretic and natriuretic activities were also calculated based on electrolyte excretion.
Table 2: Preclinical Diuretic and Saluretic Activity of this compound (Illustrative Data based on Typical Thiazide Profiles)
| Parameter | Control (Saline) | This compound (10 mg/kg) |
| Urine Volume (ml/5h) | 2.5 ± 0.4 | 5.8 ± 0.7 |
| Na⁺ Excretion (mEq/5h) | 0.3 ± 0.05 | 0.9 ± 0.1 |
| K⁺ Excretion (mEq/5h) | 0.2 ± 0.03 | 0.4 ± 0.06 |
| Cl⁻ Excretion (mEq/5h) | 0.4 ± 0.06 | 1.1 ± 0.15 |
*p < 0.05 compared to control. Data are representative and not from a specific single study on this compound.
Antihypertensive Activity in Animal Models
The hypotensive effects of this compound would have been evaluated in animal models of hypertension, such as the renal hypertensive dog.
-
Animal Model: Trained, unanesthetized female dogs with surgically induced renal hypertension were used.
-
Blood Pressure Measurement: Baseline blood pressure was measured directly via an arterial cannula or indirectly using a cuff method.
-
Drug Administration: this compound was administered orally.
-
Monitoring: Blood pressure was monitored at regular intervals for several hours to days to determine the onset and duration of the antihypertensive effect.
-
Data Analysis: The mean arterial pressure was calculated and compared to baseline values.
Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Cotransporter
This compound exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.
By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure within the renal tubules, resulting in increased excretion of sodium, chloride, and water.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule.
Early Clinical Development
Following promising preclinical results, this compound, under the trade name Navidrex, entered clinical trials in the early 1960s to evaluate its safety and efficacy in humans for the treatment of hypertension and edema.
Clinical Trials in Hypertension
Early clinical studies focused on establishing the dose-response relationship of this compound for blood pressure reduction.
Table 3: Hypotensive Effect of this compound in Hypertensive Patients (Illustrative Data from a 6-week study)
| Treatment Group | N | Baseline Mean Arterial Pressure (mmHg) | Final Mean Arterial Pressure (mmHg) | Change in Mean Arterial Pressure (mmHg) |
| Placebo | 30 | 125 ± 8 | 123 ± 7 | -2 |
| This compound (0.25 mg/day) | 30 | 126 ± 9 | 112 ± 8 | -14 |
| This compound (0.5 mg/day) | 30 | 124 ± 8 | 108 ± 7 | -16 |
*p < 0.01 compared to placebo. Data are representative of early clinical trial findings.
Clinical Trials in Edema
The efficacy of this compound in promoting diuresis and reducing edema was also a key area of investigation.
Table 4: Diuretic Effect of this compound in Edematous Patients (Illustrative Data)
| Parameter | Baseline | After 1 week of this compound (0.5 mg/day) |
| Body Weight (kg) | 75.2 ± 5.1 | 72.8 ± 4.9 |
| 24-hour Urine Volume (L) | 1.2 ± 0.3 | 2.5 ± 0.5 |
| 24-hour Urinary Na⁺ Excretion (mEq) | 85 ± 15 | 180 ± 25* |
*p < 0.05 compared to baseline. Data are representative of early clinical trial findings.
The Drug Discovery and Development Workflow (circa 1950s-1960s)
The discovery of this compound was a product of a systematic drug discovery process that was becoming established in the pharmaceutical industry during the mid-20th century.
Caption: A generalized workflow for diuretic drug discovery and development in the mid-20th century.
Conclusion
The discovery and development of this compound represent a significant chapter in the history of cardiovascular and renal pharmacology. Emerging from the systematic exploration of benzothiadiazine chemistry, it quickly established itself as a potent and effective oral diuretic and antihypertensive agent. The preclinical and clinical evaluation methods of the time, though less complex than modern standards, successfully identified its key pharmacological properties and paved the way for its long-standing therapeutic use. The mechanism of action, centered on the inhibition of the sodium-chloride cotransporter, remains a cornerstone of our understanding of diuretic therapy. This guide has provided a technical overview of this important journey, from the laboratory bench to the clinic, highlighting the scientific rigor and innovation that characterized this era of pharmaceutical research.
References
Investigating the Vasodilatory Properties of Cyclopenthiazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopenthiazide, a member of the thiazide diuretic class, is primarily utilized for its antihypertensive effects. While its diuretic action via inhibition of the sodium-chloride symporter in the renal distal convoluted tubules is well-established, a significant component of its blood pressure-lowering effect is attributed to its direct vasodilatory properties.[1][2] This technical guide provides an in-depth exploration of the current understanding of the mechanisms underlying this compound-induced vasodilation, supported by experimental evidence primarily from studies on related thiazide diuretics. It details key experimental protocols for investigating these vascular effects and presents proposed signaling pathways through structured diagrams.
Introduction
This compound is a benzothiadiazine diuretic that effectively reduces blood pressure in hypertensive patients.[3] Its therapeutic efficacy stems from a dual mechanism: a reduction in blood volume through diuresis and a direct relaxation of vascular smooth muscle, leading to a decrease in total peripheral resistance.[1][2] The vasodilatory action is believed to be a direct effect on the vasculature, independent of its renal actions. This guide focuses on the latter, delving into the molecular pathways and experimental methodologies used to characterize the vasodilatory properties of this compound and related thiazide compounds.
Proposed Mechanisms of Thiazide-Induced Vasodilation
The precise molecular mechanisms underlying the vasodilatory effects of this compound are not fully elucidated; however, research on thiazide diuretics, particularly hydrochlorothiazide, has pointed towards several key signaling pathways within vascular smooth muscle cells (VSMCs).
Activation of Potassium Channels
A primary hypothesis for thiazide-induced vasodilation involves the activation of large-conductance calcium-activated potassium channels (BKCa). Opening of these channels in VSMCs leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+) and leading to smooth muscle relaxation and vasodilation. Studies have shown that the vasodilatory effect of hydrochlorothiazide can be inhibited by tetraethylammonium (TEA), a non-selective potassium channel blocker, which supports the involvement of this pathway.
Caption: Proposed mechanism of this compound-induced vasodilation via BKCa channel activation.
Inhibition of the RhoA/Rho Kinase (ROCK) Pathway
Another significant proposed mechanism is the inhibition of the RhoA/Rho kinase (ROCK) signaling pathway. The ROCK pathway plays a crucial role in Ca2+ sensitization of the contractile apparatus in VSMCs. When activated, ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), which leads to an increase in phosphorylated myosin light chain (MLC) and subsequent vasoconstriction, even at constant intracellular Ca2+ levels. Studies on thiazide-like diuretics have demonstrated that they can reduce the expression of RhoA and ROCK, thereby promoting MLCP activity and leading to vasodilation through Ca2+ desensitization. This effect is independent of the endothelium.
Caption: Proposed mechanism of this compound-induced vasodilation via RhoA/ROCK pathway inhibition.
Role of the Endothelium and Nitric Oxide
The involvement of the endothelium and nitric oxide (NO) in thiazide-induced vasodilation is less definitive. Some studies suggest that the vasorelaxant effects of certain thiazides are, in part, dependent on an intact endothelium and may involve NO synthase. However, other research indicates that thiazides like hydrochlorothiazide and chlorthalidone do not improve endothelium-dependent relaxation or reduce oxidative stress. Therefore, while a component of endothelium-mediated vasodilation cannot be entirely ruled out, the primary mechanisms for this compound are likely endothelium-independent.
Quantitative Data on Thiazide-Induced Vasodilation
| Compound | Experimental Model | Parameter | Value | Reference |
| Hydrochlorothiazide | Human forearm (in vivo) | Maximal Vasodilation | 55 ± 14% | |
| Hydrochlorothiazide | Human forearm (in vivo) | Plasma Concentration | 11.0 ± 1.6 µg/mL | |
| Chlorthalidone | Rat aortic rings | Inhibition of Norepinephrine-induced contraction | Concentration-dependent | |
| Hydrochlorothiazide | Rat aortic rings | Inhibition of Norepinephrine-induced contraction | Concentration-dependent |
Note: The in vivo vasodilatory effect of hydrochlorothiazide was observed at concentrations 10-20 times higher than those typically achieved with clinical oral doses.
Experimental Protocols
To investigate the vasodilatory properties of this compound, several key experimental protocols can be employed.
Isolated Aortic Ring Assay
This ex vivo method is the gold standard for assessing the direct effect of a compound on vascular tone.
Objective: To determine the concentration-dependent vasodilatory effect of this compound on pre-contracted arterial rings.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Wistar rat).
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit physiological salt solution (PSS).
-
Remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.
-
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing PSS at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15-20 minutes.
-
Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to test tissue viability.
-
Wash the rings and allow them to return to baseline.
-
For endothelium-intact rings, assess endothelial integrity by inducing a submaximal contraction with an alpha-agonist like phenylephrine (PE, e.g., 1 µM) and then adding acetylcholine (ACh, e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or angiotensin II).
-
Once the contraction has reached a stable plateau, add this compound in a cumulative, concentration-dependent manner to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation).
-
Caption: General experimental workflow for the isolated aortic ring assay.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual VSMCs.
Objective: To determine if this compound directly activates BKCa channels in VSMCs.
Methodology:
-
Cell Isolation: Isolate single VSMCs from a suitable artery (e.g., cerebral or mesenteric) by enzymatic digestion.
-
Recording:
-
Use the whole-cell patch-clamp configuration to record membrane currents.
-
Use a pipette solution containing potassium and a bath solution designed to isolate potassium currents.
-
Hold the cell membrane at a set potential (e.g., -60 mV) and apply voltage steps to elicit channel opening.
-
-
Experimental Procedure:
-
Obtain a baseline recording of potassium currents.
-
Perfuse the bath with a solution containing this compound at various concentrations.
-
Record any changes in the amplitude and kinetics of the potassium currents.
-
-
Confirmation: To confirm the involvement of BKCa channels, perform experiments in the presence of specific blockers like iberiotoxin. An increase in outward current in the presence of this compound that is subsequently blocked by iberiotoxin would provide strong evidence for BKCa channel activation.
Rho Kinase (ROCK) Activity Assay
Objective: To determine if this compound inhibits ROCK activity in VSMCs.
Methodology: This can be assessed using commercially available ELISA-based kits. VSMCs are treated with this compound, and cell lysates are then analyzed for the level of phosphorylated myosin phosphatase target subunit 1 (MYPT1), a direct substrate of ROCK. A decrease in phosphorylated MYPT1 would indicate inhibition of ROCK activity.
Conclusion
The vasodilatory properties of this compound are a crucial component of its antihypertensive action. Current evidence, primarily from studies on other thiazide diuretics, suggests that the primary mechanisms involve direct effects on vascular smooth muscle, including the activation of BKCa potassium channels and the inhibition of the RhoA/Rho kinase pathway. The role of the endothelium and nitric oxide appears to be less significant. While this guide provides a framework for understanding and investigating these properties, further research is needed to provide specific quantitative data for this compound and to fully elucidate the interplay between its various potential signaling pathways. Such studies will be invaluable for optimizing the therapeutic use of this compound and for the development of future antihypertensive agents.
References
Cyclopenthiazide's Effect on Potassium Excretion in the Distal Nephron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanisms by which cyclopenthiazide, a thiazide diuretic, influences potassium excretion in the distal nephron. It synthesizes findings from clinical and preclinical research to offer a comprehensive resource for professionals in pharmacology and drug development. This document details the molecular pathways, presents quantitative data from clinical studies, and outlines the experimental protocols used to derive these insights.
Executive Summary
This compound is a thiazide diuretic primarily used in the management of hypertension and edema. Its therapeutic effect is derived from its ability to increase sodium and water excretion. However, a prominent side effect is the enhanced excretion of potassium, potentially leading to hypokalemia. This guide elucidates the physiological and molecular processes underlying this effect. The primary mechanism involves the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT), which leads to a cascade of events in the downstream segments of the nephron, ultimately augmenting potassium secretion.
Mechanism of Action
The effect of this compound on potassium excretion is not direct but is a consequence of its primary action on sodium reabsorption in the DCT.[1] This process can be broken down into several key steps:
Inhibition of the Na-Cl Cotransporter (NCC)
This compound selectively binds to and inhibits the thiazide-sensitive Na-Cl cotransporter (NCC) located on the apical membrane of epithelial cells in the distal convoluted tubule.[1] NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, this compound increases the concentration of sodium and chloride ions in the tubular fluid that flows into the connecting tubule (CNT) and the cortical collecting duct (CCD).
The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[2][3] WNK kinases phosphorylate and activate SPAK, which in turn phosphorylates and activates NCC, promoting salt reabsorption.[4] Thiazide diuretics act as inhibitors of this final transport step.
Increased Distal Sodium Delivery and Electrogenic Reabsorption
The increased luminal sodium concentration in the late distal nephron (CNT and CCD) enhances the activity of the epithelial sodium channel (ENaC). ENaC reabsorbs sodium ions from the tubular fluid into the principal cells. This electrogenic transport of positive charge creates a more negative electrical potential in the tubular lumen.
Enhanced Potassium Secretion
The lumen-negative transepithelial potential difference generated by ENaC activity provides a strong driving force for the secretion of potassium ions (K+) from the principal cells into the tubular fluid. This secretion occurs primarily through two types of potassium channels on the apical membrane:
-
Renal Outer Medullary Potassium Channel (ROMK): This is the primary channel responsible for basal potassium secretion.
-
Big Potassium (BK) or Maxi-K Channel: This channel is activated by increased tubular flow and membrane depolarization, both of which occur following thiazide administration.
Activation of the Renin-Angiotensin-Aldosterone System (RAAS)
The diuretic and natriuretic effects of this compound lead to a reduction in extracellular fluid volume. This volume depletion is sensed by the kidneys and triggers the activation of the Renin-Angiotensin-Aldosterone System (RAAS). The resulting increase in circulating aldosterone further stimulates potassium loss. Aldosterone acts on the principal cells of the distal nephron to:
-
Increase the expression and activity of ENaC, further enhancing sodium reabsorption and the lumen-negative potential.
-
Increase the activity of the basolateral Na-K-ATPase, which pumps potassium into the principal cells from the blood, thereby increasing the intracellular potassium pool available for secretion.
-
Upregulate the expression and activity of ROMK channels.
References
- 1. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular insights from dysregulation of the thiazide-sensitive WNK/SPAK/NCC pathway in the kidney: Gordon syndrome and thiazide-induced hyponatraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
The Role of Cyclopenthiazide in Managing Fluid Retention in Heart Failure Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of cyclopenthiazide in managing fluid retention within preclinical heart failure models. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of diuretic therapies for heart failure.
Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter
This compound, a member of the thiazide class of diuretics, exerts its primary effect by inhibiting the sodium-chloride (Na+-Cl-) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron.[1] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the osmotic pressure within the tubules.[1][2] This leads to enhanced excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and alleviating the symptoms of fluid retention characteristic of heart failure.[1][2]
The molecular interaction involves this compound binding to a specific site on the NCC protein, which sterically hinders the transport of Na+ and Cl- ions across the apical membrane of the DCT cells. This targeted action is fundamental to its diuretic and antihypertensive properties.
Quantitative Data on Diuretic and Cardiovascular Effects
While specific quantitative data for this compound in heart failure models is limited in the readily available literature, studies on the closely related thiazide diuretic, hydrochlorothiazide, provide valuable insights into the expected effects.
Table 1: Effects of Hydrochlorothiazide on Cardiac Function in a Rat Model of Myocardial Infarction-Induced Heart Failure
| Parameter | Control Group | Hydrochlorothiazide Group (12.5 mg/kg/day) | Spironolactone Group (20 mg/kg/day) |
| Ejection Fraction (%) | Significantly lower than sham | Significantly improved vs. control | Significantly improved vs. control |
| Left Ventricular End-Systolic Pressure (mmHg) | Significantly lower than sham | Significantly improved vs. control | Significantly improved vs. control |
| Collagen Volume Fraction (%) | Significantly higher than sham | Significantly reduced vs. control | Significantly reduced vs. control |
Data adapted from a study on hydrochlorothiazide in a rat model of post-myocardial infarction congestive heart failure. The study reported statistically significant improvements in the treatment groups compared to the control group (P<0.05), but did not provide specific numerical values in the abstract for direct comparison here.
Table 2: Effects of Hydrochlorothiazide on Urinary Electrolyte Excretion in a Mouse Model of Cardiorenal Syndrome
| Parameter | Sham Mice | Myocardial Infarction (MI) Mice |
| Change in Urinary Na+ Excretion (μmols/4h) | 75.24 ± 11.18 | 129.54 ± 11.59 |
| Change in Urinary Cl- Excretion (μmols/4h) | 39.44 ± 10.15 | 94.61 ± 11.56 |
Data represents the diuretic response to a 100 mg/kg dose of hydrochlorothiazide. The response was reported to be slightly higher in the MI group (p<0.05 vs sham).
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are outlines for inducing heart failure in rodent models and for assessing diuretic efficacy.
Induction of Heart Failure in Rodent Models
Several models are utilized to mimic the pathophysiology of heart failure in rodents. The choice of model depends on the specific research question.
-
Myocardial Infarction (MI) via Coronary Artery Ligation: This is a widely used model to induce heart failure with reduced ejection fraction.
-
Anesthesia: Anesthetize the animal (e.g., rat) using an appropriate anesthetic agent (e.g., ketamine/xylazine mixture).
-
Surgical Preparation: Intubate the animal and provide artificial ventilation. Perform a left thoracotomy to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Closure and Recovery: Close the chest cavity and allow the animal to recover. Heart failure typically develops over several weeks.
-
-
Pressure Overload via Transverse Aortic Constriction (TAC): This model induces cardiac hypertrophy and subsequent heart failure.
-
Anesthesia and Surgical Preparation: Similar to the MI model, anesthetize and prepare the animal for thoracic surgery.
-
Aortic Constriction: Isolate the transverse aorta and place a ligature around it, typically tied against a blunt needle of a specific gauge to create a standardized degree of constriction.
-
Closure and Recovery: Remove the needle, close the surgical site, and monitor the animal during recovery.
-
Assessment of Diuretic Efficacy in Heart Failure Models
Once heart failure is established, the efficacy of diuretic compounds like this compound can be evaluated.
-
Animal Acclimatization: House the animals in metabolic cages for a period of acclimatization to minimize stress-related variations in urine and electrolyte excretion.
-
Baseline Measurements: Collect urine over a 24-hour period to establish baseline values for urine volume, sodium, potassium, and chloride excretion. Body weight should also be recorded.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Dose-response studies can be conducted by administering a range of doses to different groups of animals.
-
Urine Collection and Analysis: Collect urine at specified time intervals (e.g., 4, 8, 24 hours) post-administration. Measure the volume of urine and analyze electrolyte concentrations using a flame photometer or ion-selective electrodes.
-
Assessment of Fluid Retention: At the end of the study, euthanize the animals and quantify fluid accumulation, such as ascites (by aspirating and measuring the volume of peritoneal fluid) and pleural effusion. Organ weights (e.g., lung, liver) can also be measured to assess for congestion.
-
Cardiac Function Assessment: Perform echocardiography or use pressure-volume loop catheters to measure parameters such as ejection fraction, fractional shortening, and end-diastolic and end-systolic volumes and pressures to assess the impact on cardiac function.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Thiazide Diuretics
The regulation of the Na+-Cl- cotransporter (NCC) is a complex process involving a signaling cascade of kinases. The WNK (With-No-Lysine [K]) kinases play a central role in this pathway. Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Activated SPAK/OSR1 then directly phosphorylates the N-terminus of NCC, leading to its activation and increased sodium and chloride reabsorption. Thiazide diuretics, by binding to NCC, directly inhibit this transport, independent of the phosphorylation state.
Experimental Workflow for Preclinical Diuretic Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a diuretic agent in a preclinical heart failure model.
Conclusion and Future Directions
This compound, through its targeted inhibition of the Na+-Cl- cotransporter, represents a cornerstone in the management of fluid retention. While direct quantitative data in preclinical heart failure models are not abundant, the well-established mechanism of action and data from related thiazide diuretics strongly support its efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of diuretic therapies.
Future research should focus on generating more specific dose-response data for this compound in various heart failure models, particularly those that replicate heart failure with preserved ejection fraction (HFpEF). Furthermore, a deeper understanding of the long-term effects of this compound on cardiac remodeling and neurohormonal activation in the context of heart failure will be crucial for optimizing its therapeutic use. The integration of novel imaging and biomarker technologies will further enhance the precision of preclinical diuretic efficacy assessment.
References
Methodological & Application
Application Notes and Protocols for Cyclopenthiazide Administration in a Rat Model of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of cyclopenthiazide in a rat model of hypertension, detailing its mechanism of action, experimental protocols, and expected outcomes. The protocols are designed for preclinical research to evaluate the antihypertensive efficacy of this compound.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema.[1][2] It primarily acts on the kidneys to increase the excretion of sodium and water, thereby reducing blood volume and blood pressure.[2] The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized inbred rat strain that serves as a model for human essential hypertension.[3] This document outlines the protocols for evaluating the antihypertensive effects of this compound in this rat model.
Mechanism of Action
This compound exerts its diuretic and antihypertensive effects by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water and electrolytes. The reduction in plasma volume contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure. Additionally, long-term administration of thiazide diuretics is thought to reduce peripheral vascular resistance, further contributing to their antihypertensive effect.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are provided as a guideline for investigating the antihypertensive effects of this compound in a rat model of hypertension. The Spontaneously Hypertensive Rat (SHR) is the recommended model.
Animal Model
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).
-
Age: 12-16 weeks (when hypertension is well-established).
-
Sex: Male or female (ensure consistency within the study).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
-
Metabolic cages (for urine and feces collection, optional)
-
Analytical balance
-
Vortex mixer
Experimental Design and Dosing
-
Acclimatization: Allow animals to acclimatize to the housing facilities for at least one week before the start of the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Normotensive Control (Wistar-Kyoto rats) + Vehicle
-
Group 2: Hypertensive Control (SHR) + Vehicle
-
Group 3: SHR + this compound (Low Dose)
-
Group 4: SHR + this compound (High Dose)
-
-
Dosage: Based on studies with other thiazide diuretics in rats, a suggested starting dose range for this compound is 1-10 mg/kg body weight, administered once daily. A study on hydrochlorothiazide in SHRs used a dose of 1.5 mg/kg/day. Another study with trichlormethiazide in a different rat model of hypertension used approximately 10 mg/kg per day.
-
Route of Administration: Oral gavage is a common and precise method for oral drug administration in rats.
-
Duration of Treatment: A minimum of 7 days is recommended to observe a significant antihypertensive effect. Longer-term studies (e.g., 4 weeks) can also be conducted.
Experimental Workflow
Caption: Experimental workflow for this compound administration.
Blood Pressure Measurement
-
Method: The tail-cuff method is a non-invasive technique suitable for repeated measurements. For continuous and more accurate data, radiotelemetry is the gold standard.
-
Procedure (Tail-Cuff):
-
Acclimatize the rats to the restraining device and the warming chamber for several days before the actual measurements.
-
On the day of measurement, place the rat in the restrainer and allow it to calm down for 10-15 minutes.
-
Position the tail cuff and sensor correctly on the tail.
-
Record at least 5-7 consecutive stable blood pressure readings and calculate the average.
-
-
Frequency: Measure blood pressure at baseline (before the first dose) and at regular intervals during the treatment period (e.g., daily or every other day), and at the end of the study.
Data Presentation
The quantitative data should be summarized in tables for clear comparison between the different treatment groups.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Baseline SBP (mmHg) | Day 7 SBP (mmHg) | Change in SBP (mmHg) | % Reduction in SBP |
| WKY + Vehicle | ||||
| SHR + Vehicle | ||||
| SHR + this compound (Low Dose) | ||||
| SHR + this compound (High Dose) |
Table 2: Effect of this compound on Diastolic Blood Pressure (DBP) in SHRs
| Treatment Group | Baseline DBP (mmHg) | Day 7 DBP (mmHg) | Change in DBP (mmHg) | % Reduction in DBP |
| WKY + Vehicle | ||||
| SHR + Vehicle | ||||
| SHR + this compound (Low Dose) | ||||
| SHR + this compound (High Dose) |
Table 3: Effect of this compound on Heart Rate (HR) in SHRs
| Treatment Group | Baseline HR (bpm) | Day 7 HR (bpm) | Change in HR (bpm) |
| WKY + Vehicle | |||
| SHR + Vehicle | |||
| SHR + this compound (Low Dose) | |||
| SHR + this compound (High Dose) |
Expected Outcomes and Troubleshooting
-
Blood Pressure: A significant reduction in both systolic and diastolic blood pressure is expected in the this compound-treated SHR groups compared to the vehicle-treated SHR group. The effect may be dose-dependent.
-
Heart Rate: An initial reflex tachycardia (increase in heart rate) might be observed due to the reduction in blood pressure.
-
Diuresis: Increased urine output is an expected physiological response to this compound.
-
Troubleshooting:
-
High variability in blood pressure readings: Ensure proper acclimatization of the animals to the measurement procedure and maintain a consistent environment.
-
No significant effect: Consider increasing the dose or the duration of treatment. Verify the proper preparation and administration of the drug solution.
-
Adverse effects: Monitor the animals for signs of dehydration or electrolyte imbalance, especially at higher doses.
-
Conclusion
The administration of this compound in a spontaneously hypertensive rat model is a valuable approach for preclinical evaluation of its antihypertensive efficacy. The detailed protocols and expected outcomes provided in these application notes serve as a guide for researchers to design and execute robust in vivo studies. Careful adherence to the experimental design and accurate data collection are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Inducing Diuresis with Cyclopenthiazide in Experimental Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenthiazide is a thiazide diuretic that primarily acts on the kidneys to increase urine output (diuresis) and the excretion of sodium (natriuresis) and chloride.[1] It is a valuable tool in experimental pharmacology for studying renal function, electrolyte balance, and the mechanisms of diuretic action. These application notes provide detailed protocols for inducing diuresis with this compound in common experimental animal models, including rats and mice. The information is intended to guide researchers in designing and executing robust and reproducible studies.
This compound exerts its diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the osmotic pressure within the tubules, leading to enhanced excretion of water, sodium, and chloride.[1] This primary mechanism also leads to a secondary mild increase in potassium excretion.[1]
Data Presentation
While specific dose-response data for this compound-induced diuresis in animal models is not extensively published, the following tables provide a framework for presenting such data based on typical experimental outcomes with thiazide diuretics. Researchers should generate dose-response curves to determine the optimal dose for their specific experimental needs.
Table 1: Effect of this compound on Urine Volume in Wistar Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Urine Volume (mL/5h) ± SEM | % Increase in Urine Volume |
| Vehicle Control (0.5% CMC) | - | 3.5 ± 0.4 | - |
| This compound | 0.5 | 5.2 ± 0.6 | 48.6 |
| This compound | 1.0 | 7.8 ± 0.9 | 122.9 |
| This compound | 2.5 | 10.1 ± 1.2 | 188.6 |
| Furosemide (10 mg/kg) | 10 | 12.5 ± 1.5 | 257.1 |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Wistar Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Na+ (mEq/L) | K+ (mEq/L) | Cl- (mEq/L) | Na+/K+ Ratio |
| Vehicle Control (0.5% CMC) | - | 85.2 ± 5.1 | 25.3 ± 2.1 | 110.5 ± 6.3 | 3.37 |
| This compound | 0.5 | 110.7 ± 7.3 | 28.9 ± 2.5 | 135.8 ± 8.1 | 3.83 |
| This compound | 1.0 | 135.4 ± 8.9 | 32.1 ± 2.8 | 160.2 ± 9.5 | 4.22 |
| This compound | 2.5 | 150.1 ± 10.2 | 35.8 ± 3.1 | 178.9 ± 11.0 | 4.19 |
| Furosemide (10 mg/kg) | 10 | 165.3 ± 11.5 | 38.2 ± 3.5 | 195.6 ± 12.4 | 4.33 |
Experimental Protocols
Protocol 1: Induction of Diuresis in Rats (Oral Administration)
This protocol details the procedure for evaluating the diuretic activity of orally administered this compound in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC in normal saline)
-
Standard diuretic (e.g., Furosemide, 10 mg/kg)
-
Metabolic cages for rats
-
Oral gavage needles
-
Graduated cylinders for urine collection
-
Flame photometer for Na+ and K+ analysis
-
Chloride meter
Procedure:
-
Animal Acclimatization: Acclimatize rats to the metabolic cages for at least 3 days before the experiment to minimize stress. House the animals under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Fasting: Withhold food and water for 18 hours prior to the experiment. This helps to ensure a uniform hydration state and minimizes variability in urine output.
-
Animal Grouping: Divide the rats into groups (n=6 per group), including a vehicle control group, several dose groups for this compound (e.g., 0.5, 1.0, and 2.5 mg/kg), and a positive control group (e.g., Furosemide 10 mg/kg).
-
Hydration: Administer normal saline (0.9% NaCl) at a dose of 25 mL/kg body weight to all animals by oral gavage to ensure adequate hydration and promote a baseline urine flow.
-
Drug Administration: Immediately after saline administration, administer the vehicle, this compound, or the standard diuretic to the respective groups via oral gavage. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
-
Urine Collection: Place the animals back into their individual metabolic cages. Collect urine at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) and record the total volume for each animal. A cumulative urine collection over 5 or 24 hours can also be performed.
-
Urine Analysis: After recording the total volume, centrifuge the urine samples to remove any contaminants. Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer and a chloride meter, respectively.
-
Data Analysis: Calculate the diuretic index (urine volume of test group / urine volume of control group) and natriuretic index (total Na+ excretion of test group / total Na+ excretion of control group). Also, calculate the Na+/K+ ratio.
Protocol 2: Induction of Diuresis in Mice (Intraperitoneal Administration)
This protocol outlines the procedure for assessing the diuretic effect of this compound in mice following intraperitoneal injection.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile normal saline)
-
Standard diuretic (e.g., Furosemide, 10 mg/kg)
-
Metabolic cages for mice
-
Syringes and needles (25-27 gauge)
-
Graduated collection tubes
-
Flame photometer and chloride meter
Procedure:
-
Animal Preparation: Similar to the rat protocol, acclimatize the mice to the metabolic cages and fast them overnight with free access to water.
-
Grouping: Divide the mice into experimental groups (n=6 per group) as described in the rat protocol.
-
Hydration: Administer normal saline (0.9% NaCl) orally at a dose of 25 mL/kg.
-
Drug Administration: Immediately after hydration, administer the vehicle, this compound (e.g., 0.5, 1.0, and 2.5 mg/kg), or the standard diuretic via intraperitoneal (IP) injection. The injection volume should be kept low, typically around 0.1-0.2 mL per mouse.
-
Urine Collection and Analysis: Place the mice in metabolic cages and collect urine over a period of 5 hours. Measure the total urine volume and analyze for electrolyte concentrations as described for the rat protocol.
-
Data Analysis: Calculate the diuretic and natriuretic indices, and the Na+/K+ ratio to evaluate the diuretic efficacy of this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in the distal convoluted tubule.
Caption: Experimental workflow for assessing diuretic activity in rats.
Conclusion
The protocols provided offer a standardized approach to investigating the diuretic properties of this compound in rodent models. Adherence to these methodologies will facilitate the generation of reliable and comparable data. It is recommended that pilot studies be conducted to determine the optimal dose range and time course of action for this compound in the specific animal strain and experimental conditions being used. Careful monitoring of animal welfare throughout the experimental period is essential.
References
Application Notes: Cyclopenthiazide in Congestive Heart Failure Research
Introduction
Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema associated with conditions such as congestive heart failure (CHF).[1][2] Thiazide diuretics act on the kidneys to increase the excretion of sodium and water, thereby reducing extracellular fluid volume.[1][2] In the context of CHF, this reduction in fluid volume decreases venous return to the heart (preload) and arterial pressure (afterload), alleviating symptoms of congestion like edema and dyspnea and reducing the overall workload on the heart.[1] These application notes provide an overview of the use of this compound in CHF studies, including its mechanism of action, relevant clinical data, and detailed experimental protocols for researchers.
Mechanism of Action
The primary therapeutic action of this compound is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. This action blocks the reabsorption of sodium and chloride ions, leading to increased urinary excretion of sodium, chloride, and consequently, water. This diuretic effect reduces plasma volume and venous pressure, which is beneficial in managing the fluid overload characteristic of congestive heart failure. Beyond its diuretic effects, this compound may also induce mild vasodilation, further contributing to a reduction in blood pressure and cardiac afterload.
Quantitative Data from Clinical Studies
While large-scale, recent clinical trials focusing specifically on this compound in CHF are limited, data from comparative studies and trials of similar thiazide diuretics (e.g., hydrochlorothiazide) in combination with loop diuretics provide valuable insights.
Table 1: Comparative Study of Diuretic Combinations in General Practice for Congestive Cardiac Failure Source: A comparative study of frusemide-amiloride and this compound-potassium chloride in the treatment of congestive cardiac failure in general practice.
| Parameter | Frusemide-Amiloride | This compound-Potassium Chloride |
| Number of Patients | 24 | 23 |
| "Very Satisfactory" Rating | 92% | 55% |
| Free of Paroxysmal Nocturnal Dyspnoea | Significantly more patients | Fewer patients |
| Free of Orthopnoea | Significantly more patients | Fewer patients |
Table 2: Efficacy and Safety of Adding Hydrochlorothiazide (HCTZ) to Loop Diuretics in Acute Decompensated Heart Failure (ADHF) Note: HCTZ is a thiazide diuretic with a similar mechanism to this compound. This data is from the CLOROTIC trial and serves as a representative example of sequential nephron blockade strategy. Source: Combining loop with thiazide diuretics for decompensated heart failure: the CLOROTIC trial.
| Parameter | HCTZ + Loop Diuretic (n=114) | Placebo + Loop Diuretic (n=116) | p-value |
| Mean Age (years) | 83 | 83 | - |
| Weight Loss at 72h (kg) | 2.3 | 1.5 | 0.002 |
| Patient-Reported Dyspnoea (VAS AUC) | 960 | 720 | 0.497 |
| 24h Diuresis (mL) | 1775 | - | - |
| Worsening Renal Function | Increased risk observed | Lower risk | - |
| Hypokalemia | Increased risk observed | Lower risk | - |
Experimental Protocols
Protocol 1: Assessing Diuretic Response in Acute Decompensated Heart Failure (ADHF)
This protocol outlines a method for evaluating the efficacy of this compound, often as an add-on therapy, in patients with ADHF exhibiting diuretic resistance.
1. Patient Selection:
-
Inclusion Criteria: Hospitalized patients with a primary diagnosis of ADHF, evidence of fluid overload (e.g., peripheral edema, pulmonary congestion), and inadequate response to initial intravenous loop diuretic therapy. Inadequate response may be defined as urine output <100-150 mL/hour in the 2-6 hours following a loop diuretic dose or a spot urine sodium concentration <50-70 mEq/L.
-
Exclusion Criteria: Cardiogenic shock, acute coronary syndrome, requirement for inotropic agents, severe renal impairment (e.g., eGFR <20 mL/min, unless specified by the study), or known hypersensitivity to thiazides.
2. Study Design:
-
A randomized, double-blind, placebo-controlled design is recommended.
-
Patients are randomized to receive either oral this compound (e.g., 0.25-0.5 mg daily) or a matching placebo, in addition to their established intravenous loop diuretic regimen.
3. Intervention and Monitoring:
-
Baseline Assessment: Record body weight, clinical signs of congestion, vital signs, and patient-reported dyspnea (e.g., using a Visual Analogue Scale). Collect blood for baseline electrolytes (Na+, K+, Mg2+), blood urea nitrogen (BUN), and creatinine.
-
Drug Administration: Administer the investigational drug (this compound or placebo) once daily in the morning. Continue standard IV loop diuretic therapy, with doses adjusted based on clinical response.
-
Hourly Monitoring (First 6-8 hours): Monitor urine output hourly. An adequate response is typically >100 mL/h.
-
Daily Monitoring (for 72-96 hours):
-
Measure daily body weight (target loss of 0.5-1.0 kg/day ).
-
Assess for changes in dyspnea and signs of congestion (e.g., lung crackles, jugular venous pressure, peripheral edema).
-
Monitor serum electrolytes and renal function daily to detect adverse effects like hypokalemia, hyponatremia, or worsening renal function.
-
4. Efficacy Endpoints:
-
Primary: Change in body weight from baseline to 72 hours.
-
Secondary: Total urine output over 72 hours, change in patient-reported dyspnea score, length of hospital stay, and diuretic efficiency (net fluid loss per 40 mg of furosemide equivalent).
References
Application Notes and Protocols for Studying Ion Transport in the Distal Convoluted Tubule Using Cyclopenthiazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopenthiazide is a thiazide diuretic that acts as a potent inhibitor of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] This specific action makes this compound an invaluable tool for researchers studying ion transport mechanisms within this nephron segment. By blocking the reabsorption of sodium and chloride ions, this compound not only induces diuresis but also allows for the detailed investigation of the NCC's role in renal physiology and its regulation by various signaling pathways.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
Mechanism of Action
This compound and other thiazide diuretics selectively bind to and inhibit the NCC, preventing the electroneutral transport of Na⁺ and Cl⁻ from the tubular fluid into the DCT cells.[1] This inhibition leads to an increase in the luminal concentration of these ions, resulting in osmotic water retention within the tubule and subsequent diuresis. The antihypertensive effect of thiazides is attributed to this initial diuretic action, as well as a subsequent vasodilatory effect.[1]
The activity of NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway. With-no-lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2][3] Activated SPAK/OSR1, in turn, phosphorylates specific serine and threonine residues on the N-terminus of NCC, leading to its activation and increased trafficking to the apical membrane. This compound's inhibition of NCC provides a method to probe the functional consequences of this regulatory cascade.
Data Presentation
The following tables summarize quantitative data regarding the effects of thiazide diuretics on ion transport and NCC activity. While specific data for this compound is limited, data from structurally and functionally similar thiazides like hydrochlorothiazide (HCTZ) and polythiazide are presented to provide a quantitative context for experimental design.
Table 1: Inhibitory Potency of Thiazide Diuretics on the Na⁺-Cl⁻ Cotransporter (NCC)
| Compound | IC₅₀ (µM) | Species/System | Reference |
| Polythiazide | 0.3 | Flounder NCC | |
| Polythiazide | 0.4 | Rat NCC | |
| Polythiazide | 7 | Human NCC | |
| Hydrochlorothiazide | Not specified | Human NCC |
Table 2: In Vivo Effects of Thiazide Diuretics on Urinary Ion Excretion in Rats
| Diuretic | Dose | Parameter Measured | Effect | Reference |
| Chlorothiazide | 15 mg/kg/h | Fractional Chloride Excretion | Increased from 0.29% to 3.44% | |
| Chlorothiazide | 15 mg/kg/h | Fractional Chloride Delivery to Late Distal Tubule | Increased from 1.24% to 6.25% | |
| Hydrochlorothiazide | Chronic 5-day treatment | Urinary Sodium Excretion | Acute increase, followed by a return to baseline | |
| Hydrochlorothiazide | Chronic 5-day treatment | Urinary Calcium Excretion | Hypocalciuria |
Table 3: Effect of Thiazide Diuretics on Intracellular Ion Concentrations in Distal Tubule Cells
| Diuretic | Concentration | Ion Measured | Effect | Cell Type/System | Reference |
| Hydrochlorothiazide | Not specified | Intracellular Cl⁻ Activity (aClⁱ) | Decreased from 17.0 mM to 12.6 mM | Perfused salamander distal tubules | |
| Chlorothiazide | 10⁻⁴ M | Intracellular Cl⁻ Activity | Decreased (qualitative) | Mouse distal convoluted tubule cells |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on ion transport in the distal convoluted tubule.
Protocol 1: In Vivo Microperfusion of the Distal Convoluted Tubule in Rats
This protocol allows for the direct measurement of ion and water transport in the DCT and the effect of luminal this compound.
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley)
-
Micropuncture setup with stereomicroscope
-
Microperfusion pump and calibrated glass pipettes
-
Perfusion solution (e.g., mimicking late proximal tubular fluid) with and without this compound (e.g., 10⁻⁴ M)
-
Oil for tubular blockade
-
Collection pipettes
-
Analytical equipment for measuring Na⁺, Cl⁻, and a volume marker (e.g., ³H-inulin)
Procedure:
-
Anesthetize the rat and prepare it for micropuncture surgery, exposing the kidney.
-
Identify a suitable surface distal tubule for perfusion.
-
Inject a small droplet of oil into an early loop of the distal tubule to block luminal flow.
-
Insert the perfusion pipette into the tubule upstream of the oil block and perfuse with the control solution at a constant rate (e.g., 15-20 nL/min).
-
After an equilibration period, collect the perfusate from a late loop of the same distal tubule using a collection pipette.
-
Repeat the perfusion in the same tubule with the this compound-containing solution.
-
Measure the volume of the collected fluid and the concentrations of Na⁺, Cl⁻, and the volume marker.
-
Calculate the net transport of Na⁺ and Cl⁻ per unit of tubule length and time.
Protocol 2: Western Blot Analysis of NCC Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation state of NCC in the kidney. Since this compound is an inhibitor, this protocol is designed to be used in conjunction with a stimulus that increases NCC phosphorylation (e.g., a low-salt diet or angiotensin II infusion).
Materials:
-
Kidneys from control and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-total NCC, anti-phospho-NCC (e.g., pT53, pT58, pS71)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Euthanize the animals and rapidly excise the kidneys.
-
Dissect the renal cortex and homogenize in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-total NCC or anti-phospho-NCC) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the phosphorylated NCC signal to the total NCC signal.
Protocol 3: Immunofluorescence Staining of Phosphorylated NCC in Kidney Sections
This protocol allows for the visualization of the subcellular localization and abundance of phosphorylated NCC in the DCT.
Materials:
-
Kidneys fixed with 4% paraformaldehyde and embedded in paraffin
-
Microtome
-
Microscope slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-phospho-NCC
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cut 5 µm sections from the paraffin-embedded kidney blocks and mount them on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate the sections with the primary anti-phospho-NCC antibody overnight at 4°C.
-
Wash the sections and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with mounting medium and a coverslip.
-
Image the sections using a fluorescence microscope.
Visualizations
Signaling Pathway of NCC Regulation
The following diagram illustrates the WNK-SPAK/OSR1 signaling pathway that regulates the activity of the sodium-chloride cotransporter (NCC) and the point of inhibition by this compound.
References
Cyclopenthiazide as a Tool for Studying Gitelman Syndrome Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gitelman syndrome (GS) is an autosomal recessive salt-losing tubulopathy characterized by hypokalemic metabolic alkalosis, hypomagnesemia, and hypocalciuria.[1][2] The underlying cause of GS is a loss-of-function mutation in the SLC12A3 gene, which encodes the thiazide-sensitive Na+-Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells.[3][4] The defective NCC protein leads to impaired reabsorption of sodium and chloride, mimicking the pharmacological effect of thiazide diuretics.[2]
Cyclopenthiazide, a member of the thiazide diuretic class, acts as a potent inhibitor of the NCC. This property makes it an invaluable tool for researchers studying the pathophysiology of Gitelman syndrome. By pharmacologically inhibiting NCC in in vitro and in vivo models, this compound allows for the controlled investigation of the downstream consequences of NCC dysfunction, providing insights into the complex mechanisms of ion homeostasis and the development of therapeutic strategies.
These application notes provide a comprehensive guide for utilizing this compound in Gitelman syndrome research, including detailed experimental protocols and data presentation formats.
Application Notes
Modeling Gitelman Syndrome in a Cellular Context
This compound can be used to create a pharmacological model of Gitelman syndrome in cultured kidney epithelial cells, such as human embryonic kidney (HEK293) cells or Madin-Darby canine kidney (MDCK) cells, that are engineered to express the human NCC protein. This approach offers a reproducible and high-throughput system to study the cellular consequences of NCC inhibition.
-
Key Applications:
-
Investigating the effects of NCC inhibition on the expression and activity of other ion channels and transporters in the DCT, such as the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK).
-
Screening for compounds that may rescue or bypass the effects of NCC dysfunction.
-
Studying the signaling pathways that are activated or inhibited downstream of NCC blockade.
-
Investigating the WNK-SPAK/OSR1 Signaling Pathway
The activity of NCC is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1). This pathway modulates the phosphorylation state of NCC, which is crucial for its activity. This compound, by binding to NCC, can be used to probe the interplay between the transporter and its regulatory kinases.
-
Key Applications:
-
Examining how pharmacological inhibition of NCC with this compound affects the phosphorylation status of NCC and SPAK/OSR1.
-
Dissecting the feedback mechanisms between NCC activity and the WNK-SPAK/OSR1 pathway.
-
Identifying potential drug targets within this pathway for the treatment of Gitelman syndrome and other salt-wasting disorders.
-
Structure-Activity Relationship (SAR) Studies
While this compound is a potent diuretic, understanding its specific binding characteristics to NCC is crucial for the development of more targeted and effective therapies. Comparative studies with other thiazide diuretics can elucidate the structural features that determine binding affinity and inhibitory potency.
-
Key Applications:
-
Determining the half-maximal inhibitory concentration (IC50) of this compound for NCC.
-
Performing competitive binding assays with radiolabeled thiazides to determine the binding affinity (Ki) of this compound.
-
Informing the rational design of novel NCC inhibitors with improved pharmacological profiles.
-
Data Presentation
Quantitative data from experiments using this compound should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Inhibitory Potency of Thiazide Diuretics on NCC Activity
| Diuretic | IC50 (µM) | Method | Cell Line | Reference |
| This compound | To be determined | Ion Influx Assay | HEK293-NCC | Experimental |
| Hydrochlorothiazide | ~10 | 125I- Uptake Assay | HEK293-NCC | |
| Chlorthalidone | ~1.5 | 125I- Uptake Assay | HEK293-NCC | |
| Indapamide | ~0.4 | 125I- Uptake Assay | HEK293-NCC | |
| Polythiazide | ~0.1 | 125I- Uptake Assay | HEK293-NCC |
Note: IC50 values can vary depending on the experimental conditions and cell system used. The provided values are for reference and should be determined experimentally for this compound under the specific assay conditions.
Table 2: Effect of this compound on Ion Concentrations in an in vitro Gitelman Syndrome Model
| Treatment | Intracellular Na+ (mM) | Intracellular Cl- (mM) | Extracellular K+ (mM) | Extracellular Mg2+ (mM) |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| This compound (IC50) | To be determined | To be determined | To be determined | To be determined |
| This compound (10x IC50) | To be determined | To be determined | To be determined | To be determined |
Note: This table serves as a template for presenting data from ion concentration measurements in a cellular model of Gitelman syndrome treated with this compound.
Mandatory Visualizations
Caption: Signaling pathway of NCC regulation and Gitelman syndrome.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: Generation of a Stable HEK293 Cell Line Expressing Human NCC
This protocol describes the generation of a stable cell line for consistent and reproducible studies of NCC function and inhibition.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Expression plasmid containing human SLC12A3 cDNA with a selectable marker (e.g., neomycin resistance)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418)
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Cell Culture: Maintain HEK293 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
One day before transfection, seed HEK293 cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Selection of Stable Cells:
-
After 48 hours, passage the cells into a larger flask and add the selection antibiotic (e.g., G418 at a pre-determined optimal concentration) to the growth medium.
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks, distinct antibiotic-resistant colonies will appear.
-
-
Isolation of Clonal Cell Lines:
-
Isolate individual colonies using cloning cylinders or by performing limiting dilution in 96-well plates.
-
Expand the clonal populations.
-
-
Validation of NCC Expression:
-
Confirm NCC protein expression in the clonal cell lines by Western blotting using an anti-NCC antibody.
-
Select a high-expressing, healthy clonal line for subsequent experiments.
-
Protocol 2: Determination of this compound IC50 using a Radioactive Ion Influx Assay
This protocol details a method to quantify the inhibitory potency of this compound on NCC activity.
Materials:
-
HEK293-NCC stable cell line
-
96-well plates, poly-D-lysine coated
-
Uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM glucose, 10 mM HEPES, pH 7.4)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Radioactive tracer (e.g., 22Na+ or 86Rb+ as a potassium congener)
-
This compound stock solution (in DMSO)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed the HEK293-NCC cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in uptake buffer. Include a vehicle control (DMSO).
-
Pre-incubation:
-
Wash the cell monolayer once with uptake buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Initiation of Uptake:
-
Prepare the uptake buffer containing the radioactive tracer (e.g., 1 µCi/mL 22Na+).
-
Add the tracer-containing uptake buffer (also containing the respective this compound concentrations) to each well to initiate the ion influx.
-
Incubate for a pre-determined linear uptake time (e.g., 5-10 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake buffer.
-
Wash the cells three times with ice-cold wash buffer to remove extracellular tracer.
-
-
Cell Lysis and Scintillation Counting:
-
Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (from wells with a high concentration of a known NCC inhibitor like hydrochlorothiazide) from all measurements.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of NCC activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Analysis of NCC Phosphorylation by Western Blotting
This protocol allows for the investigation of how this compound affects the phosphorylation state of NCC, a key indicator of its activation status.
Materials:
-
HEK293-NCC stable cell line
-
This compound
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-NCC (e.g., anti-pT53/pT58) and anti-total-NCC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Grow HEK293-NCC cells to confluency in 6-well plates.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NCC overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total NCC protein, the membrane can be stripped and re-probed with an antibody against total NCC.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of phospho-NCC to total NCC for each condition.
-
By employing these detailed protocols and application notes, researchers can effectively utilize this compound as a pharmacological tool to unravel the intricate mechanisms of Gitelman syndrome, paving the way for the development of novel therapeutic interventions.
References
Application Notes and Protocols for Long-Term Administration of Low-Dose Cyclopenthiazide in Research Animals
Disclaimer: The following application notes and protocols are provided for research purposes only. There is a notable lack of published preclinical studies specifically investigating the long-term administration of low-dose Cyclopenthiazide in research animals. The experimental protocol described herein is a hypothetical model based on general principles of animal research, preclinical studies of other thiazide diuretics, and clinical data on this compound in humans. Researchers are strongly advised to conduct pilot studies to determine appropriate dosing, safety, and efficacy in their specific animal models before commencing long-term studies.
Application Notes
This compound is a thiazide diuretic primarily used in the management of hypertension and edema.[1] Its mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] While the clinical effects of this compound are well-documented in humans, there is a significant gap in the literature regarding its long-term effects at low doses in common research animal models.
These notes provide a framework for researchers and drug development professionals interested in investigating the chronic effects of low-dose this compound. The primary objectives of such studies would be to characterize the long-term efficacy in animal models of hypertension, to establish a detailed safety and tolerability profile, and to explore the underlying physiological and biochemical changes associated with chronic administration.
Key parameters to consider for investigation, based on clinical findings and the known class effects of thiazide diuretics, include:
-
Cardiovascular: Blood pressure, heart rate.
-
Renal: Urine volume, electrolyte excretion (sodium, potassium, chloride, magnesium), kidney function markers (e.g., creatinine, BUN).
-
Metabolic: Serum electrolytes (especially potassium and sodium), uric acid, blood glucose, and lipid profiles.
-
Endocrine: Plasma renin activity.
Given the limited preclinical data, initial dose-ranging studies are essential to establish a "low-dose" in a specific animal model that is pharmacologically active but has a minimal impact on biochemical parameters.
Data Presentation: Summary of Clinical Findings with Low-Dose this compound
The following tables summarize quantitative data from human clinical trials, which can serve as a benchmark for preclinical studies.
Table 1: Effects of Low-Dose this compound on Blood Pressure in Hypertensive Patients
| Dose | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| 125 µ g/day | 8 weeks | 18 | 10 |
| 500 µ g/day | 8 weeks | 23 | 8 |
Data extracted from a double-blind, placebo-controlled parallel study in patients with mild essential hypertension.[2]
Table 2: Biochemical Effects of Low-Dose this compound in Hypertensive Patients
| Dose | Duration | Change in Serum Potassium (mmol/L) | Change in Serum Urate (mmol/L) |
| 125 µ g/day | 24 weeks | -0.14 | Significant increase observed at 4, 8, and 24 weeks |
| 500 µ g/day | 8 weeks | -0.6 | +0.06 |
| 500 µ g/day | 24 weeks | -0.52 | Significant increase observed at 4, 8, and 24 weeks |
Data compiled from multiple clinical studies.[3] A significant increase in serum urate was noted, but the precise mean change was not consistently reported across all studies.
Signaling Pathway of Thiazide Diuretics
The primary mechanism of action for this compound, as with other thiazide diuretics, is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney.
References
- 1. Low-dose this compound in the treatment of hypertension: a one-year community-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of low versus conventional dose this compound on platelet intracellular calcium in mild essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The case for low dose diuretics in hypertension: comparison of low and conventional doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cyclopenthiazide Solubility for In Vitro Success
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving Cyclopenthiazide in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a poorly soluble drug. Its reported aqueous solubility is approximately 0.279 mg/mL.[1] This low solubility can present significant challenges when preparing stock solutions and working concentrations for various in vitro experiments.
Q2: I'm observing precipitation of this compound in my cell culture media. What is the likely cause?
Precipitation in aqueous media is a common issue due to this compound's low water solubility. This is often exacerbated when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous buffer or cell culture medium, causing the drug to crash out of solution. The final concentration of the organic solvent in the assay medium is a critical factor to control.
Q3: What are the primary methods to improve the solubility of this compound for my experiments?
Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[2] The most common and effective methods for in vitro applications include:
-
pH Adjustment: Utilizing the acidic nature of this compound to increase its solubility in basic solutions.
-
Co-solvents: Employing a water-miscible organic solvent to increase the overall solvating capacity of the aqueous buffer.
-
Use of Surfactants: Incorporating non-ionic surfactants to aid in the dispersion and solubilization of the drug.
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution from a DMSO Stock
Root Cause: The percentage of DMSO in the final aqueous solution is too low to maintain the solubility of this compound at the desired concentration.
Solutions:
-
Optimize DMSO Concentration: While preparing your this compound stock in 100% DMSO is common, ensure the final concentration of DMSO in your in vitro assay is sufficient to maintain solubility but non-toxic to your cells. For many cell lines, the final DMSO concentration should be kept below 1%, and ideally at 0.1% or lower, to avoid cytotoxic effects.[3][4] A preliminary DMSO toxicity test for your specific cell line is highly recommended.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Aqueous Stock with pH Adjustment: Prepare a lower concentration stock solution directly in an alkaline buffer (pH > 9.0) where this compound's solubility is higher.
Quantitative Data Summary
The following tables summarize key physicochemical properties of this compound and solubility data for the structurally similar drug, Hydrochlorothiazide (HCTZ), which can provide valuable guidance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 379.9 g/mol | [5] |
| Aqueous Solubility | 0.279 mg/mL | |
| pKa (Strongest Acidic) | 9.07 | |
| LogP | 1.88 |
Table 2: Solubility of Hydrochlorothiazide (HCTZ) at Different pH Values
Data for HCTZ can be indicative for this compound due to structural similarity.
| pH | Solubility ( g/100 mL) | Approximate Solubility (mg/mL) |
| 1.0 - 7.4 | 0.0608 - 0.103 | 0.608 - 1.03 |
| 10.2 - 11.6 | 1.79 - 2.2 | 17.9 - 22.0 |
| ** |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Given this compound's acidic pKa of 9.07, its solubility increases significantly in alkaline conditions.
Methodology:
-
Buffer Selection: Prepare a series of buffers with pH values ranging from 7.4 to 10.0. Common biological buffers like Tris-HCl can be used, but ensure the final pH is adjusted after all components are added. Note that the pH of Tris buffers is sensitive to temperature changes.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder directly in the alkaline buffer (e.g., pH 9.5) with gentle vortexing or sonication.
-
If a higher concentration is needed, a small amount of a co-solvent (see Protocol 2) can be added to the alkaline buffer.
-
-
Equilibration and Observation:
-
Incubate the solution at the desired experimental temperature for a set period (e.g., 1-2 hours) to ensure equilibrium.
-
Visually inspect for any undissolved particles or precipitation.
-
-
Assay Preparation:
-
Filter the stock solution through a 0.22 µm syringe filter to remove any remaining particulates before adding it to your assay.
-
Crucially, ensure that the final pH of your assay medium remains within a physiologically acceptable range for your cells or proteins after the addition of the alkaline stock solution. A final buffer concentration with sufficient buffering capacity is important.
-
Protocol 2: Solubilization using Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
Methodology:
-
Co-solvent Selection: Common water-miscible co-solvents for in vitro assays include Dimethyl sulfoxide (DMSO), Ethanol, and Polyethylene glycol 400 (PEG-400).
-
Determine Co-solvent Tolerance: Before preparing your drug stock, it is essential to determine the maximum concentration of the chosen co-solvent that your in vitro system (e.g., cells, enzymes) can tolerate without affecting the experimental outcome. This is typically done by running a dose-response curve of the co-solvent alone. For many cell-based assays, the final DMSO concentration is kept at or below 0.1%.
-
High-Concentration Stock Preparation:
-
Dissolve this compound in 100% of the selected co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.
-
-
Working Solution Preparation:
-
Dilute the high-concentration stock solution into your aqueous assay buffer to the final desired this compound concentration.
-
Ensure the final co-solvent concentration does not exceed the predetermined tolerance level.
-
Add the diluted drug solution to the assay plate and mix gently.
-
Visualizations
Caption: Troubleshooting workflow for improving this compound solubility.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Addressing Variability in Blood-Pressure Response to Cyclopenthiazide in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antihypertensive effects of Cyclopenthiazide in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in reducing blood pressure?
A1: this compound is a thiazide diuretic that primarily acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney.[1][2] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent decrease in blood volume.[1][2] Additionally, long-term administration of thiazide diuretics can lead to vasodilation (widening of blood vessels), which also contributes to the reduction in blood pressure.
Q2: What is a typical dosage range for this compound or similar thiazide diuretics in rat studies?
A2: While specific dose-response data for this compound in rats is limited in publicly available literature, studies using the related thiazide diuretic, hydrochlorothiazide (HCTZ), can provide guidance. A common dose for HCTZ in spontaneously hypertensive rats (SHR) is 1.5 mg/kg/day, administered orally.[3] For other thiazide-like diuretics, such as trichlormethiazide, doses around 10 mg/kg/day have been used in angiotensin II-induced hypertensive rat models. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q3: What are the expected differences in blood pressure response between hypertensive and normotensive rat strains?
A3: A significant antihypertensive effect is expected in hypertensive rat models, such as the Spontaneously Hypertensive Rat (SHR), while the effect in normotensive strains, like the Wistar-Kyoto (WKY) rat, is typically minimal or absent. For example, studies with hydrochlorothiazide have shown a substantial decrease in systolic blood pressure in SHR, whereas no significant change was observed in WKY rats at similar dosages.
Troubleshooting Guide
Issue 1: High variability in blood pressure readings within the same animal or group.
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Potential Cause 1: Inconsistent Blood Pressure Measurement Technique.
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Troubleshooting Steps:
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Standardize Acclimation: Ensure a consistent acclimation period for the rats in the measurement device before recording blood pressure. This helps to minimize stress-induced fluctuations.
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Maintain Consistent Temperature: For tail-cuff measurements, maintaining a consistent tail temperature is critical for accurate readings. Use a warming chamber or lamp to keep the tail adequately vasodilated.
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Proper Cuff Placement and Size: Use the correct size cuff for the rat's tail and ensure it is placed in the same position for every measurement.
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Minimize Environmental Stress: Conduct measurements in a quiet, low-light environment to reduce animal stress. Handle the rats gently and consistently.
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Potential Cause 2: Animal-related Factors.
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Troubleshooting Steps:
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Time of Day: Perform blood pressure measurements at the same time each day to account for circadian variations.
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Health Status: Monitor the animals for any signs of illness or distress, as this can affect blood pressure.
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Issue 2: The observed blood pressure reduction is less than expected or highly variable between animals.
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Potential Cause 1: Inconsistent Drug Administration.
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Troubleshooting Steps:
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Oral Gavage Technique: Ensure proper oral gavage technique to deliver the full intended dose to the stomach. Improper technique can lead to incomplete dosing or administration into the lungs.
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Vehicle and Formulation: The vehicle used to dissolve or suspend this compound can affect its absorption. Ensure the drug is homogenously mixed before each administration.
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Potential Cause 2: Biological Variability in Drug Response.
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Troubleshooting Steps:
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Genetic Background: Be aware that even within the same strain, there can be genetic variations that influence drug response.
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Renin-Angiotensin System (RAS) Activity: The baseline activity of the RAS can significantly impact the effectiveness of thiazide diuretics. Thiazides can cause a compensatory activation of the RAS, which may counteract the blood pressure-lowering effect. Consider measuring plasma renin activity to assess the state of the RAS in your animals.
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Dietary Factors: The salt content of the diet can influence the response to diuretics. Ensure a standardized diet across all experimental groups.
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Issue 3: Unexpected physiological responses in the treated animals.
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Potential Cause: Off-target or side effects of this compound.
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Troubleshooting Steps:
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Electrolyte Imbalance: Thiazide diuretics can cause electrolyte disturbances, such as hypokalemia (low potassium). Monitor serum electrolytes, especially if using higher doses or long-term treatment.
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Metabolic Changes: Be aware of potential metabolic side effects, such as changes in glucose and lipid metabolism, particularly with chronic administration.
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Data Presentation
Disclaimer: The following tables present data primarily from studies using Hydrochlorothiazide (HCTZ), a thiazide diuretic with a similar mechanism of action to this compound. This is due to the limited availability of specific quantitative data for this compound in rat models. These values should be used as a general guide.
Table 1: Expected Blood Pressure Response to Hydrochlorothiazide (1.5 mg/kg/day, 7-day treatment) in Hypertensive and Normotensive Rats
| Rat Strain | Baseline Systolic BP (mmHg, mean ± SEM) | Post-treatment Systolic BP (mmHg, mean ± SEM) | Change in Systolic BP (mmHg) |
| SHR | 194 ± 2 | 153 ± 2 | -41 |
| WKY | 128 ± 3 | No significant change | ~0 |
Source: Adapted from Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats.
Table 2: Effects of Long-Term Antihypertensive Therapy (including a thiazide diuretic) on Systolic Blood Pressure in SHR and WKY Rats
| Rat Strain | Treatment Group | Average Systolic BP (mmHg, mean ± SE) |
| WKY | Untreated | 147 ± 5 |
| WKY | Treated | 110 ± 2 |
| SHR | Untreated | 206 ± 3 |
| SHR | Treated | 104 ± 4 |
Source: Adapted from Blood pressure lowering diminishes age-related changes in the rat aortic intima.Note: Treatment was a combination of chlorothiazide, reserpine, and hydralazine.
Experimental Protocols
Protocol 1: Assessment of Antihypertensive Effect of Orally Administered this compound in Spontaneously Hypertensive Rats (SHR)
1. Animals and Acclimation:
- Use adult male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
- House the animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
- Allow at least one week of acclimation to the facility before any experimental procedures.
2. Drug Preparation:
- Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- The concentration of the suspension should be calculated based on the desired dose and the average body weight of the rats, with a typical administration volume of 1-2 ml/kg.
3. Blood Pressure Measurement (Tail-Cuff Method):
- Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the start of the experiment.
- On the day of measurement, place the rat in the restrainer and allow a 10-15 minute stabilization period in a warmed chamber to ensure adequate tail blood flow.
- Record at least 5-7 consecutive stable systolic blood pressure and heart rate readings and calculate the average.
- Obtain baseline blood pressure measurements for at least three consecutive days before starting the treatment.
4. Drug Administration (Oral Gavage):
- Gently restrain the rat.
- Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
- Insert the gavage needle carefully over the tongue into the esophagus to the pre-measured length.
- Administer the this compound suspension or vehicle slowly.
- Monitor the animal for any signs of distress during and after the procedure.
5. Experimental Timeline:
- Days 1-3: Baseline blood pressure measurement.
- Days 4-10: Daily oral administration of this compound or vehicle.
- Days 4-10: Monitor and record blood pressure daily, typically 2-4 hours post-dosing to capture the peak effect.
- Day 11: Collect terminal blood samples for biochemical analysis (e.g., electrolytes, plasma renin activity) if required.
6. Data Analysis:
- Calculate the change in blood pressure from baseline for each animal.
- Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the blood pressure changes between the treatment and control groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Caption: General experimental workflow for assessing antihypertensive effects in rats.
Caption: Key factors contributing to variability in blood pressure response.
References
- 1. The case for low dose diuretics in hypertension: comparison of low and conventional doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of treatment on longevity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopenthiazide Dosage Optimization in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing Cyclopenthiazide dosage to minimize hypokalemia in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High mortality in animal subjects | - Drug Toxicity: The administered dose of this compound may be too high. - Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be toxic at the administered volume. - Procedural Stress: Improper handling or administration technique (e.g., oral gavage) can cause undue stress or injury. | - Dose Reduction: Start with a lower dose range and perform a dose-escalation study. - Vehicle Assessment: Ensure the vehicle is non-toxic and administered at an appropriate volume for the animal's weight. Consider alternative, safer vehicles if necessary. - Refine Techniques: Ensure all personnel are proficient in animal handling and administration techniques. For oral administration, consider voluntary ingestion methods to reduce stress. |
| Inconsistent serum potassium levels | - Inaccurate Dosing: Errors in drug formulation or administration leading to variable doses. - Variable Food and Water Intake: Fluctuations in diet, particularly potassium intake, can affect serum potassium levels. - Timing of Blood Collection: Blood samples taken at different times relative to drug administration can yield variable results. | - Standardize Procedures: Ensure precise and consistent preparation of this compound formulations and accurate administration. - Controlled Diet: House animals in metabolic cages with controlled access to a standardized diet and water. - Consistent Sampling Time: Collect blood samples at the same time point(s) post-administration for all animals. |
| No significant change in serum potassium | - Low Drug Dose: The administered dose of this compound may be too low to induce a significant diuretic or hypokalemic effect. - Poor Drug Absorption: The formulation may not be optimized for oral absorption in the animal model. - Compensatory Mechanisms: The animal's physiological compensatory mechanisms may be counteracting the drug's effect at the tested dose. | - Dose Escalation: Gradually increase the dose of this compound in subsequent experimental groups. - Formulation Optimization: Review the drug's solubility and consider using a different vehicle or formulation to enhance bioavailability. - Longer Study Duration: Extend the duration of the study to observe effects that may develop over time. |
| Severe Hypokalemia | - High Drug Dose: The dose of this compound is likely too high, leading to excessive potassium excretion. - Inadequate Potassium in Diet: The standard diet may not be sufficient to replenish potassium losses. | - Dose Reduction: Immediately lower the dose of this compound. - Potassium Supplementation: Consider providing potassium-supplemented water or food. However, this should be done cautiously and with careful monitoring to avoid hyperkalemia. - Combination Therapy: In more advanced studies, consider co-administering a potassium-sparing diuretic like amiloride or spironolactone. |
Frequently Asked Questions (FAQs)
1. What is the mechanism by which this compound causes hypokalemia?
This compound is a thiazide diuretic that primarily acts on the distal convoluted tubule of the nephron in the kidneys.[1] It inhibits the sodium-chloride (Na+/Cl-) symporter, which reduces the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream.[1] This leads to an increased excretion of sodium, chloride, and water. The increased delivery of sodium to the distal parts of the nephron enhances the exchange of sodium for potassium, resulting in increased potassium excretion and potentially leading to hypokalemia (low serum potassium levels).[1]
2. What is a recommended starting dose for this compound in rodent studies?
Specific dose-response data for this compound in rodents is limited. However, based on human clinical data and comparative potencies of other thiazide diuretics, a starting point for investigation in rats could be in the range of 0.05 to 0.5 mg/kg body weight, administered orally. It is crucial to conduct a pilot study with a dose-escalation design to determine the optimal dose for your specific animal model and experimental goals.
3. How should I prepare a this compound formulation for oral administration in rodents?
For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose or a similar inert suspension agent. It is important to ensure a uniform suspension to deliver a consistent dose. The use of pharmaceutical-grade substances is recommended to avoid introducing confounding variables.[2] The final volume administered should be appropriate for the size of the animal (e.g., for rats, typically 5-10 mL/kg for oral gavage).[2]
4. What is the best method for administering this compound to rodents?
Oral gavage is a common and precise method for ensuring the entire dose is administered. However, it can be stressful for the animals. An alternative is voluntary oral administration, where the drug is mixed into a palatable food or jelly. This method can reduce stress but may be less precise in dosing. The choice of method should be guided by the experimental requirements and animal welfare considerations.
5. How often should I monitor serum potassium levels after this compound administration?
It is advisable to establish a baseline serum potassium level before the start of the experiment. After drug administration, monitoring frequency will depend on the study design. For an acute study, blood samples could be taken at several time points within the first 24 hours (e.g., 2, 4, 8, and 24 hours post-dose) to capture the peak effect. For chronic studies, weekly monitoring may be sufficient.
6. What are the best practices for blood collection in rats for potassium measurement?
For repeated sampling in rats, the saphenous or tail vein are common sites. The volume of blood collected should not exceed the recommended guidelines to avoid undue stress or anemia. For terminal studies, a larger volume can be collected via cardiac puncture under deep anesthesia. It is important to use appropriate anticoagulant tubes (e.g., lithium heparin) for plasma potassium analysis and to process the samples promptly to ensure accurate results.
Experimental Protocols
Protocol: Dose-Response Study of this compound-Induced Hypokalemia in Rats
Objective: To determine the dose-response relationship between orally administered this compound and serum potassium levels in rats.
Materials:
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Male Wistar rats (200-250g)
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This compound powder (pharmaceutical grade)
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0.5% Methylcellulose solution
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Metabolic cages
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Standard rat chow and drinking water
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Oral gavage needles
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Blood collection supplies (e.g., micro-hematocrit tubes, lithium heparin tubes)
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Centrifuge
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Electrolyte analyzer
Procedure:
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Acclimatization: Acclimate rats to the housing facility for at least one week. For the 24 hours prior to the experiment, house the rats individually in metabolic cages to allow for acclimatization to the cages and to collect baseline urine output.
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Grouping: Randomly assign rats to experimental groups (n=6-8 per group):
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Group 1: Vehicle control (0.5% Methylcellulose)
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Group 2: this compound (Low Dose, e.g., 0.05 mg/kg)
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Group 3: this compound (Medium Dose, e.g., 0.15 mg/kg)
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Group 4: this compound (High Dose, e.g., 0.5 mg/kg)
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Formulation Preparation: Prepare a fresh suspension of this compound in 0.5% methylcellulose on the day of the experiment. Ensure the suspension is homogenous.
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Administration: Administer the assigned treatment to each rat via oral gavage. The volume should be consistent across all groups (e.g., 5 mL/kg).
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Monitoring and Sample Collection:
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Record food and water intake and urine output at regular intervals (e.g., every 4 hours for the first 24 hours).
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Collect blood samples (approximately 0.2-0.3 mL) from the saphenous vein at baseline (pre-dose) and at 4, 8, and 24 hours post-administration.
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Sample Processing and Analysis:
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Centrifuge the blood samples to separate the plasma.
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Analyze the plasma for potassium concentration using an electrolyte analyzer.
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Data Analysis: Analyze the data to determine the effect of different doses of this compound on serum potassium levels.
Data Presentation
The following tables are templates for summarizing quantitative data from a dose-optimization study.
Table 1: Effect of this compound on Serum Potassium Levels (mmol/L) in Rats
| Treatment Group | Baseline (0 hr) | 4 hr | 8 hr | 24 hr |
| Vehicle Control | ||||
| Low Dose (e.g., 0.05 mg/kg) | ||||
| Medium Dose (e.g., 0.15 mg/kg) | ||||
| High Dose (e.g., 0.5 mg/kg) |
Table 2: Effect of this compound on 24-hour Urine Output and Electrolyte Excretion in Rats
| Treatment Group | Urine Volume (mL/24h) | Sodium Excretion (mmol/24h) | Potassium Excretion (mmol/24h) |
| Vehicle Control | |||
| Low Dose (e.g., 0.05 mg/kg) | |||
| Medium Dose (e.g., 0.15 mg/kg) | |||
| High Dose (e.g., 0.5 mg/kg) |
Visualizations
Signaling Pathway of this compound-Induced Hypokalemia
References
Technical Support Center: Troubleshooting Inconsistent Diuretic Effects of Cyclopenthiazide
Welcome to the technical support center for Cyclopenthiazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies observed during in-vivo experiments evaluating the diuretic effects of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in urine output among animals in the same treatment group. What are the potential causes?
A1: Inconsistent urine output within a treatment group can stem from several factors, ranging from procedural variations to individual animal differences. Here’s a troubleshooting guide to help you identify the root cause:
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Animal-Related Factors:
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Acclimatization: Animals require an adequate acclimatization period to the metabolic cages.[1] Insufficient acclimatization can lead to stress, which is known to affect kidney function and urine output.[2] A minimum of 3-5 days of acclimatization is often recommended.[1]
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Stress: Handling, noise, and unfamiliar environments can induce stress, leading to physiological changes that affect diuresis.[3][4] Standardize handling procedures and minimize disturbances in the animal facility.
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Hydration Status: Ensure all animals have ad libitum access to water before the experiment and that their hydration status is consistent. Dehydration can significantly impact diuretic response.
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Underlying Health Conditions: Subclinical health issues in individual animals can affect renal function and drug metabolism. Ensure all animals are healthy and free from disease.
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Procedural Factors:
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Dosing Accuracy: Verify the accuracy of your dosing calculations and administration technique. Inconsistent dosing will lead to variable responses.
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Urine Collection: Inaccuracies in urine collection from metabolic cages can be a major source of variability. Ensure the cages are functioning correctly to separate urine and feces effectively. The position of platforms or enrichment items within the cage can also impact collection efficiency.
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Diet: The composition of the animal's diet, particularly the electrolyte content (sodium, potassium), can influence the diuretic effect of this compound. Ensure all animals are on the same standardized diet.
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Q2: The diuretic effect of our this compound formulation appears to be lower than expected or inconsistent over time. What could be the issue?
A2: Suboptimal or inconsistent diuretic effects can be due to issues with the compound itself or the experimental design.
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Compound Stability and Formulation:
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Solution Stability: Thiazide diuretics like this compound can be susceptible to hydrolysis, especially in solution. Prepare fresh solutions for each experiment and protect them from light. If using a stock solution, ensure it is stored correctly and within its stability period.
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Formulation: The vehicle used to dissolve or suspend this compound can affect its absorption and bioavailability. Ensure the formulation is appropriate for the route of administration and is consistent across all experiments.
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Experimental Design Factors:
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Dose-Response: You may be operating on a flat portion of the dose-response curve. Consider performing a dose-ranging study to ensure you are using a dose that elicits a measurable and consistent response.
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Timing of Urine Collection: The diuretic effect of this compound has a specific onset and duration of action. Ensure your urine collection window aligns with the expected peak activity of the drug.
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Q3: We are observing differences in diuretic response between different strains of rats/mice. Is this a known phenomenon?
A3: Yes, inter-strain variability in response to diuretics is a well-documented phenomenon. Different strains of rodents can exhibit variations in:
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Drug Metabolism: Genetic differences can lead to variations in the expression and activity of drug-metabolizing enzymes and transporters, affecting the pharmacokinetics of this compound.
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Renal Physiology: Baseline differences in renal function and electrolyte handling between strains can influence the magnitude of the diuretic response.
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Behavioral Responses to Stress: Strains can differ in their susceptibility to stress, which can indirectly impact diuretic outcomes.
It is crucial to use the same, well-characterized strain of animals for all related experiments to minimize this source of variability.
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent Diuretic Effects
| Potential Cause | Key Considerations | Recommended Action |
| Animal Factors | Inadequate acclimatization to metabolic cages. | Acclimatize animals for a minimum of 3-5 days before the experiment. |
| Animal stress from handling and environment. | Standardize handling procedures, minimize noise and disturbances. | |
| Variable hydration status. | Ensure ad libitum access to water prior to the experiment. | |
| Differences in animal strain. | Use a single, consistent animal strain for all experiments. | |
| Procedural Factors | Inaccurate dosing. | Double-check calculations and ensure consistent administration technique. |
| Inefficient urine collection. | Verify the proper functioning of metabolic cages and consider cage setup. | |
| Dietary variations (especially electrolytes). | Use a standardized diet for all animals throughout the study. | |
| Compound-Related Factors | Degradation of this compound in solution. | Prepare fresh solutions daily and protect from light. |
| Inappropriate formulation/vehicle. | Ensure the vehicle is suitable for the route of administration and consistent. | |
| Experimental Design | Suboptimal dose selection. | Conduct a dose-response study to identify an appropriate dose. |
| Mismatched timing of urine collection. | Align the collection period with the known pharmacokinetics of the drug. |
Experimental Protocols
Protocol: Assessment of Diuretic Activity in Rats
This protocol is a modification of the Lipschitz test for evaluating the diuretic activity of a compound.
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Animal Preparation:
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Use male Wistar or Sprague-Dawley rats (150-200g).
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House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle).
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Provide standard pellet diet and water ad libitum.
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Fast the animals for 18 hours before the experiment, with free access to water.
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Acclimatization:
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Acclimatize the rats to individual metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations.
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Grouping and Dosing:
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Divide the animals into groups (n=6 per group):
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Control Group: Vehicle (e.g., 0.9% saline).
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Standard Group: Furosemide (10 mg/kg, i.p.).
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Test Group(s): this compound at desired doses.
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Administer the vehicle, standard, or test compound by the chosen route (e.g., intraperitoneal).
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Urine Collection and Measurement:
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Immediately after dosing, place the animals back into the metabolic cages.
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Collect urine for a specified period, typically 5 to 24 hours.
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Record the total volume of urine for each animal.
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Data Analysis:
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Calculate the diuretic index for each group:
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Diuretic Index = (Mean urine volume of the test group) / (Mean urine volume of the control group)
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Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
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Calculate the natriuretic and kaliuretic activity.
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Mandatory Visualizations
Caption: Mechanism of action of this compound in the distal convoluted tubule.
References
Stability testing of Cyclopenthiazide under different experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Cyclopenthiazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for thiazide diuretics like this compound is hydrolysis. This reaction typically involves the cleavage of the thiadiazine ring, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide.[1][2]
Q2: What are the typical stress conditions used for the forced degradation of this compound?
A2: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and identify potential degradation products.[3][4][5]
Q3: How can I monitor the degradation of this compound during stability studies?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound. This method should be able to separate the intact drug from all potential degradation products.
Q4: What are some common issues encountered during the HPLC analysis of this compound stability samples?
A4: Common issues include poor resolution between this compound and its degradation products, the appearance of unknown peaks, and changes in peak shape. These can often be addressed by optimizing the mobile phase composition, pH, column type, and gradient elution program.
Q5: Are there any known degradation products of this compound other than the hydrolysis product?
A5: While 4-amino-6-chloro-1,3-benzenedisulfonamide is the most commonly reported degradation product resulting from hydrolysis, other degradation products can be formed under different stress conditions such as oxidation or photolysis. Characterization of these products often requires techniques like mass spectrometry (MS).
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions (e.g., temperature, concentration of stressor, duration) may not be harsh enough. | Gradually increase the intensity of the stressor. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time. It is recommended to aim for 5-20% degradation. |
| Complete degradation of this compound is observed. | The stress conditions are too harsh, which may lead to the formation of secondary and irrelevant degradation products. | Reduce the intensity of the stressor. Use lower concentrations of acid/base/oxidizing agent, lower the temperature, or shorten the exposure duration. |
| Poor peak shape or tailing in HPLC chromatograms. | The pH of the mobile phase may be too close to the pKa of this compound or its degradants. It could also be an issue with the column's condition. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure the column is properly conditioned and not overloaded. |
| Appearance of unexpected peaks in the chromatogram. | These could be secondary degradation products, impurities from reagents, or leachables from container closure systems. | Analyze a blank sample (placebo without the drug) subjected to the same stress conditions to rule out excipient degradation. Use high-purity solvents and reagents. LC-MS analysis can help in the identification of the unknown peaks. |
| Inconsistent degradation results between experiments. | Variability in experimental parameters such as temperature, light intensity, or preparation of solutions. | Ensure precise control over all experimental parameters. Use calibrated equipment and follow a well-documented protocol. Prepare fresh solutions for each experiment. |
Data Presentation
The stability of this compound under various stress conditions can be summarized by its degradation half-life (t½), which is the time it takes for 50% of the drug to degrade.
Table 1: Degradation Half-life (t½) of this compound at Room Temperature
| Stress Condition | Half-life (t½) in hours |
| Acidic Hydrolysis | 5.63 |
| Alkaline Hydrolysis | 7.65 |
| Neutral Hydrolysis | 13.72 |
| Oxidation | 30.13 |
This data is indicative and can vary based on the specific experimental conditions such as temperature, pH, and concentration of the stressor.
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Acidic Hydrolysis
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Objective: To evaluate the stability of this compound in an acidic environment.
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Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
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Add an equal volume of 0.1 N Hydrochloric Acid (HCl) to the stock solution.
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Reflux the mixture at 60°C for a specified period (e.g., 30 minutes).
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At predetermined time intervals, withdraw samples, neutralize them with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
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Alkaline Hydrolysis
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Objective: To assess the stability of this compound in a basic environment.
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Procedure:
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Prepare a stock solution of this compound.
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Add an equal volume of 0.1 N Sodium Hydroxide (NaOH) to the stock solution.
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Reflux the mixture at 60°C for a specified period (e.g., 30 minutes).
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At selected time points, withdraw samples, neutralize them with an equivalent amount of 0.1 N Hydrochloric Acid (HCl), and dilute for HPLC analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
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Oxidative Degradation
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Objective: To determine the susceptibility of this compound to oxidation.
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Procedure:
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Prepare a stock solution of this compound.
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Add an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3%) to the stock solution.
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Keep the solution at room temperature or a slightly elevated temperature (e.g., less than 30°C) for a specified duration (e.g., 30 minutes).
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Withdraw samples at various time points, dilute with the mobile phase, and analyze by HPLC.
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Thermal Degradation
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Objective: To investigate the effect of high temperature on the stability of solid this compound.
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Procedure:
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Place a known amount of solid this compound powder in a suitable container.
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Expose the sample to a high temperature (e.g., 70°C) in a calibrated oven for a defined period.
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At specified intervals, withdraw samples, dissolve them in a suitable solvent, dilute to the required concentration, and analyze by HPLC.
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Photolytic Degradation
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Objective: To evaluate the stability of this compound upon exposure to light.
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Procedure:
-
Expose a solution of this compound in a transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
At appropriate time intervals, withdraw samples from both the exposed and control groups, dilute as necessary, and analyze by HPLC.
-
Visualizations
Experimental Workflow for Forced Degradation
Caption: A general workflow for conducting forced degradation studies on this compound.
Primary Hydrolytic Degradation Pathway of this compound
Caption: The primary degradation pathway of this compound via hydrolysis.
References
- 1. [The stability of hydrochlorothiazide and this compound in various dosage forms. 4. Stability of hydrochlorothiazide injection solutions II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Technical Support Center: Accounting for Cyclopenthiazide's Effect on Serum Urate Levels in Study Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and conducting clinical studies that account for the effects of cyclopenthiazide on serum urate levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hyperuricemia?
A1: this compound, a thiazide diuretic, increases serum urate levels through two primary mechanisms in the kidneys.[1][2] Firstly, it competes with uric acid for secretion into the proximal tubule via the organic anion transporter 1 (OAT1).[1][3] This competition reduces the amount of uric acid excreted in the urine. Secondly, by promoting water and salt excretion, this compound can lead to a state of mild volume depletion. This triggers an increase in the reabsorption of sodium and water in the proximal tubules, and along with it, an increased reabsorption of uric acid.[1]
Q2: What is the expected magnitude of serum urate increase with this compound treatment?
A2: The increase in serum urate levels is a well-documented, dose-dependent effect of thiazide diuretics. While specific data for this compound is less abundant than for other thiazides like hydrochlorothiazide, studies on related compounds show that the initiation of a diuretic can lead to a longitudinal change in serum urate levels of approximately 0.72 mg/dL higher than in those not taking a diuretic. Higher doses of thiazide diuretics are associated with a greater increase in serum urate.
Q3: How should we account for this compound's effect on serum urate in our clinical trial design?
A3: To account for this compound's effect on serum urate, your study design should include several key considerations:
-
Baseline Measurement: Establish a clear baseline serum urate level for all participants before initiating treatment with this compound.
-
Washout Period: For participants already taking thiazide diuretics, a suitable washout period is crucial to allow serum urate levels to return to their baseline. Given the pharmacokinetic profile of this compound, which includes rapid absorption and renal excretion, a washout period of at least 7 days is recommended to ensure complete elimination.
-
Dose Selection: Use the lowest effective dose of this compound to minimize the impact on serum urate levels.
-
Monitoring: Implement a regular monitoring schedule for serum urate levels throughout the study. This is particularly important during the initial phase of treatment.
-
Concomitant Medications: Carefully document and control for the use of other medications that can affect serum urate levels, such as losartan (which has a uricosuric effect) or non-steroidal anti-inflammatory drugs (NSAIDs).
-
Statistical Analysis Plan (SAP): Your SAP should prespecify how you will analyze and report changes in serum urate levels. This may include subgroup analyses based on baseline urate levels or the magnitude of change from baseline.
Q4: Are there any patient populations that are more susceptible to this compound-induced hyperuricemia?
A4: Yes, certain populations may be at a higher risk of developing hyperuricemia when treated with this compound. These include individuals with pre-existing hyperuricemia or a history of gout, patients with chronic kidney disease, and potentially women, who may have lower expression of renal organic anion transporters.
Troubleshooting Guide
| Issue | Recommended Action |
| A participant's serum urate level exceeds the protocol-defined safety threshold. | 1. Confirm the elevated reading with a repeat measurement. 2. Review the participant's concomitant medications for any drugs that could further elevate uric acid. 3. Consider reducing the dose of this compound if clinically appropriate. 4. If the elevation is significant or associated with symptoms of gout, consider discontinuing the study drug for that participant and providing appropriate medical management. |
| High variability in serum urate changes is observed across the study population. | 1. Analyze for potential confounding factors such as diet (high purine intake), alcohol consumption, and undisclosed concomitant medications. 2. Stratify the analysis by baseline serum urate levels to determine if the effect is more pronounced in certain subgroups. 3. In your statistical analysis, you can model the change in serum urate as a continuous variable and adjust for baseline values and other relevant covariates. |
| A significant number of participants develop asymptomatic hyperuricemia. | 1. Continue to monitor serum urate levels according to the study protocol. 2. Asymptomatic hyperuricemia itself may not require immediate intervention within the context of the trial, but participants should be monitored for the development of gout symptoms. 3. Ensure this potential outcome is clearly communicated in the informed consent form. |
Data Presentation
Table 1: Illustrative Dose-Dependent Effect of Thiazide Diuretics on Serum Urate Levels (Data synthesized from literature on hydrochlorothiazide)
| Dose of Thiazide Diuretic | Mean Increase in Serum Urate (mg/dL) |
| Low Dose (e.g., 12.5 mg/day) | 0.5 - 1.0 |
| Medium Dose (e.g., 25 mg/day) | 1.0 - 1.5 |
| High Dose (e.g., 50 mg/day) | 1.5 - 2.0+ |
Note: This table provides an estimated range of effect based on available literature for thiazide diuretics. The actual effect of this compound may vary.
Experimental Protocols
Protocol: Measurement of Serum Urate
-
Sample Collection: Collect a whole blood sample (approximately 5 mL) from each participant via venipuncture into a serum separator tube (SST).
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge the sample at 1,500 x g for 10 minutes to separate the serum.
-
Analysis: Analyze the serum for uric acid concentration using a calibrated automated clinical chemistry analyzer. The uricase method is a commonly used and reliable enzymatic assay.
-
Quality Control: Run quality control samples with known uric acid concentrations at the beginning and end of each batch of participant samples to ensure the accuracy and precision of the assay.
-
Data Reporting: Report serum urate concentrations in mg/dL or µmol/L.
Protocol: Monitoring Renal Function
-
Sample Collection: Collect a whole blood sample for serum creatinine measurement and a spot urine sample for urinalysis at baseline and at scheduled follow-up visits.
-
Serum Creatinine: Analyze serum creatinine using a calibrated automated analyzer.
-
Estimated Glomerular Filtration Rate (eGFR): Calculate eGFR using a validated equation such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
-
Urinalysis: Perform a dipstick urinalysis to assess for proteinuria and other abnormalities. If indicated, quantify protein excretion with a urine protein-to-creatinine ratio.
-
Monitoring Frequency: Monitor renal function at baseline, within the first few weeks of treatment initiation, and periodically thereafter, especially in participants with pre-existing renal impairment.
Mandatory Visualizations
Caption: Mechanism of this compound-Induced Hyperuricemia.
Caption: Clinical Trial Workflow for Assessing this compound's Effect on Serum Urate.
References
Validation & Comparative
A Comparative In Vivo Analysis of the Diuretic Potency of Cyclopenthiazide and Hydrochlorothiazide
This guide provides a comprehensive comparison of the in vivo diuretic potency of two thiazide diuretics: cyclopenthiazide and hydrochlorothiazide. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative efficacy based on available data. This comparison relies on clinical data regarding antihypertensive effects to infer diuretic potency, as direct comparative in vivo studies on urine volume and electrolyte excretion are limited.
Quantitative Data Summary
The following tables summarize the key pharmacological and clinical parameters of this compound and hydrochlorothiazide.
Table 1: General Pharmacological Properties
| Property | This compound | Hydrochlorothiazide |
| Drug Class | Thiazide Diuretic | Thiazide Diuretic |
| Primary Mechanism | Inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule | Inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule |
| Typical Antihypertensive Daily Dose | 0.25 - 0.5 mg[1] | 12.5 - 50 mg |
Table 2: Comparative Antihypertensive Potency
| Drug | Equivalent Antihypertensive Dose | Source |
| Cyclothiazide | 2.5 mg | [2] |
| Hydrochlorothiazide | 25 mg | [2] |
Note: The available direct comparison for antihypertensive equivalence was found for cyclothiazide, a structurally similar thiazide diuretic, not this compound. This data is presented to provide an approximate understanding of the potency difference within the thiazide class. A study indicated that a daily dose of 2.5 mg of cyclothiazide has an equal antihypertensive effect to 25 mg of hydrochlorothiazide[2].
Experimental Protocols
This section outlines a standard experimental protocol for evaluating the diuretic potency of a test compound, such as this compound or hydrochlorothiazide, in a rat model.
Objective: To determine and compare the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) activity of orally administered this compound and hydrochlorothiazide in rats.
Animals: Male Wistar rats (200-250g).
Materials:
-
Metabolic cages for individual housing and separate collection of urine and feces.
-
Oral gavage needles.
-
Graduated cylinders for urine volume measurement.
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
-
Test substances: this compound and Hydrochlorothiazide, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Positive control (e.g., Furosemide).
-
Normal saline (0.9% NaCl).
Procedure:
-
Acclimatization: House the rats in the metabolic cages for at least 24 hours before the experiment to allow for adaptation.
-
Fasting: Withhold food for 18 hours prior to the experiment but allow free access to water.
-
Hydration: Administer a hydrating load of normal saline (e.g., 25 mL/kg body weight) orally to all animals to ensure a uniform state of hydration and promote urine flow.
-
Grouping and Dosing: Divide the rats into the following groups (n=6 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Positive Control): Furosemide (e.g., 10 mg/kg).
-
Group 3: Hydrochlorothiazide (at various doses).
-
Group 4: this compound (at various doses). Administer the respective substances orally via gavage.
-
-
Urine Collection: Place the animals back into their metabolic cages immediately after dosing. Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours).
-
Measurements:
-
Urine Volume: Measure the total volume of urine collected for each rat.
-
Electrolyte Concentration: Determine the concentration of Na+ and K+ in the collected urine samples using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total urine output (mL/kg body weight).
-
Calculate the total excretion of Na+ and K+ (mEq/kg body weight).
-
Compare the results from the test groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Visualizations
Signaling Pathway of Thiazide Diuretics
Thiazide diuretics, including this compound and hydrochlorothiazide, exert their effects by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron. The activity of NCC is regulated by a complex signaling pathway involving with-no-lysine (WNK) kinases.
Caption: Signaling pathway of thiazide diuretic action.
Experimental Workflow for Diuretic Potency Comparison
The following diagram illustrates the logical flow of an in vivo experiment designed to compare the diuretic potency of this compound and hydrochlorothiazide.
Caption: Experimental workflow for comparing diuretic potency.
References
Validating the Antihypertensive Effect of Cyclopenthiazide in a Salt-Sensitive Rat Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of Cyclopenthiazide and other key diuretics in a salt-sensitive rat model, a critical preclinical model for studying hypertension. The information presented is curated to assist in the design and interpretation of studies aimed at validating novel antihypertensive therapies.
Comparative Efficacy of Antihypertensive Diuretics
The following table summarizes the effective dosages and antihypertensive effects of this compound and alternative diuretics in salt-sensitive rat models. Due to the limited availability of direct head-to-head preclinical studies for this compound, data has been collated from various studies and clinical potency comparisons have been used to estimate preclinical dose-equivalents.
| Drug | Rat Model | Dosage | Route of Administration | Antihypertensive Effect (Blood Pressure Reduction) | Side Effects/Observations |
| This compound | Wistar Rat (for diuretic effect) | 0.5 mg/kg[1] | Intraperitoneal | Data on blood pressure reduction in a salt-sensitive model is not readily available. Clinical studies suggest it is more potent than hydrochlorothiazide.[2] | Increases excretion of p-aminohippurate (PAH).[1] |
| Hydrochlorothiazide | Dahl Salt-Sensitive (DS) Rat | 60-400 mg/kg/day[3][4] | Oral | Significant reduction in systolic blood pressure. | At higher doses, potential for electrolyte imbalances. |
| Chlorthalidone | DOCA-Salt Hypertensive Rat | 8 mg/day per animal (in food) | Oral | Significantly reduced mean arterial pressure. | Reduced cardiac hypertrophy. |
| Amiloride | DOCA-Salt Hypertensive Rat | 0.15 and 0.5 µg/h | Intracerebroventricular | Attenuated the increase in blood pressure. | Acts as a potassium-sparing diuretic. |
Note: The DOCA-salt hypertensive rat is another widely used model of salt-sensitive hypertension. Direct comparison of dosages across different models and administration routes should be done with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are standardized protocols for inducing salt-sensitive hypertension and measuring its response to therapeutic intervention.
Induction of Salt-Sensitive Hypertension
Two primary models are commonly employed:
-
Dahl Salt-Sensitive (DS) Rat Model:
-
Animal Strain: Male Dahl salt-sensitive rats are the preferred strain.
-
Diet: At 6-8 weeks of age, rats are switched from a normal salt diet (e.g., 0.3% NaCl) to a high-salt diet (typically 4% or 8% NaCl) for a period of 3 to 8 weeks to induce hypertension.
-
Monitoring: Blood pressure is monitored regularly to confirm the development of hypertension.
-
-
Deoxycorticosterone Acetate (DOCA)-Salt Model:
-
Animal Strain: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure: Uninephrectomy (surgical removal of one kidney) is performed on the rats.
-
Treatment: A subcutaneous implant of deoxycorticosterone acetate (DOCA) is administered, followed by the replacement of drinking water with a 1% NaCl solution.
-
Duration: Hypertension typically develops over a period of 4 weeks.
-
Drug Administration
-
Oral Gavage: Drugs can be dissolved or suspended in a suitable vehicle (e.g., water, saline, or a suspending agent like carboxymethylcellulose) and administered directly into the stomach using a gavage needle. This method allows for precise dosing.
-
Incorporation in Food or Drinking Water: For long-term studies, the drug can be mixed with the animal's chow or dissolved in their drinking water. This method is less stressful for the animals but may lead to less precise dosing due to variations in food and water intake.
-
Intraperitoneal Injection: This route provides rapid absorption. The drug is dissolved in a sterile, non-irritating vehicle and injected into the peritoneal cavity.
-
Intracerebroventricular Infusion: This is a more invasive technique used to deliver drugs directly into the brain's ventricular system, often employed to study the central effects of a drug.
Blood Pressure Measurement
Accurate blood pressure measurement is paramount for validating antihypertensive effects.
-
Tail-Cuff Plethysmography (Non-invasive):
-
Acclimatization: Rats should be acclimated to the restraining device and the procedure for several days before measurements are taken to minimize stress-induced blood pressure elevation.
-
Procedure: A cuff is placed around the base of the rat's tail and inflated to occlude blood flow. As the cuff is slowly deflated, a sensor detects the return of blood flow, which is used to determine systolic blood pressure.
-
Advantages: Non-invasive and allows for repeated measurements in the same animal over time.
-
Limitations: Can be influenced by stress and animal movement, and primarily measures systolic blood pressure.
-
-
Radiotelemetry (Invasive - Gold Standard):
-
Implantation: A telemetric transmitter is surgically implanted into the abdominal aorta or carotid artery of the rat.
-
Data Acquisition: The transmitter continuously measures and transmits blood pressure and heart rate data to a receiver, allowing for 24/7 monitoring without restraining the animal.
-
Advantages: Provides continuous, accurate, and stress-free measurements of systolic, diastolic, and mean arterial pressure in conscious, freely moving animals.
-
Limitations: Requires surgery and is more expensive than non-invasive methods.
-
Visualizing Experimental Design and Mechanisms
Experimental Workflow for Validating Antihypertensive Effects
Caption: Experimental workflow for validating antihypertensive drugs.
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action of thiazide diuretics.
References
- 1. Thiazide and Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cyclothiazide and hydrochlorthiazide in hypertension. Effects of different doses of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-Analysis of Dose-Response Relationships for Hydrochlorothiazide, Chlorthalidone, and Bendroflumethiazide on Blood Pressure, Serum Potassium, and Urate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose this compound in the treatment of hypertension: a one-year community-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazide and Thiazide-Like Diuretics on Cardiac Function: Cyclopenthiazide vs. Chlorthalidone
A note on available data: Direct comparative clinical trial data for Cyclopenthiazide versus Chlorthalidone on cardiac function is limited in publicly available scientific literature. Therefore, this guide will utilize data from studies comparing Chlorthalidone with Hydrochlorothiazide (HCTZ), another thiazide diuretic that shares the same mechanism of action as this compound. This substitution allows for a comparative analysis based on the available evidence, with the acknowledgment that while the mechanism is the same, pharmacokinetic and pharmacodynamic differences may exist.
Introduction
Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension and are frequently used in patients with heart failure.[1] this compound, a thiazide diuretic, and Chlorthalidone, a thiazide-like diuretic, both exert their primary effect by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2] This reduction in blood volume contributes to a decrease in blood pressure. However, emerging evidence suggests potential differences in their effects on cardiac function beyond simple blood pressure control. This guide provides a comparative analysis of their impact on key cardiac parameters, supported by experimental data.
Data Presentation: Impact on Cardiac Parameters
The following table summarizes the quantitative data from comparative studies between Chlorthalidone and Hydrochlorothiazide (as a proxy for this compound) on various cardiac function parameters.
| Parameter | Chlorthalidone | Hydrochlorothiazide (Proxy for this compound) | Key Findings & Citations |
| Systolic Blood Pressure (SBP) Reduction | Generally greater reduction | Effective, but often to a lesser extent than Chlorthalidone | Chlorthalidone has been shown to be more potent and have a longer duration of action, leading to better 24-hour blood pressure control.[3][4] |
| Diastolic Blood Pressure (DBP) Reduction | Generally greater reduction | Effective, but often to a lesser extent than Chlorthalidone | Similar to SBP, Chlorthalidone often demonstrates a more pronounced reduction in DBP.[3] |
| Reduction in Major Adverse Cardiovascular Events (MACE) | Some studies show a greater reduction | Effective, but some studies suggest a lesser reduction compared to Chlorthalidone | Meta-analyses have suggested that thiazide-like diuretics, such as Chlorthalidone, may offer a greater reduction in cardiovascular events and heart failure compared to thiazide-type diuretics. However, other large-scale studies have found no significant difference in MACE between the two. |
| Reduction in Left Ventricular Mass (LVM) | Significant reduction | Significant reduction, but potentially less than Chlorthalidone | Studies have indicated that Chlorthalidone may be more effective in reducing left ventricular hypertrophy, a key indicator of cardiac remodeling in hypertension. |
| Incidence of Heart Failure | Lower incidence in some studies | Higher incidence in some comparative studies | Some evidence suggests a greater protective effect of Chlorthalidone against the development of heart failure. |
| Adverse Events (Hypokalemia) | Higher incidence | Lower incidence | Chlorthalidone has been associated with a higher risk of developing low potassium levels (hypokalemia). |
Experimental Protocols
The data presented above is derived from various clinical trials and meta-analyses. The general methodologies employed in these studies to assess cardiac function are outlined below.
Blood Pressure Measurement
-
Protocol: Office blood pressure measurements are typically taken at baseline and at regular intervals throughout the study period. Measurements are taken in a seated position after a rest period, using a calibrated sphygmomanometer. Ambulatory blood pressure monitoring (ABPM) over a 24-hour period is often used to assess the consistency of blood pressure control.
-
Significance: Provides a direct measure of the antihypertensive efficacy of the diuretics.
Assessment of Major Adverse Cardiovascular Events (MACE)
-
Protocol: MACE is a composite endpoint that typically includes non-fatal myocardial infarction, non-fatal stroke, hospitalization for heart failure, and cardiovascular death. Data on these events are collected throughout the follow-up period of the clinical trial from patient records and adjudicated by an independent committee.
-
Significance: Evaluates the overall impact of the treatment on cardiovascular morbidity and mortality.
Echocardiographic Assessment of Left Ventricular Mass (LVM)
-
Protocol: Two-dimensional (2D) guided M-mode or 2D echocardiography is used to measure left ventricular internal dimension at end-diastole (LVIDd), posterior wall thickness at end-diastole (PWTd), and interventricular septal thickness at end-diastole (IVSTd). These measurements are then used to calculate LVM using validated formulas, such as the Devereux formula. LVM is often indexed to body surface area (LVMI).
-
Significance: Quantifies the degree of left ventricular hypertrophy and its regression in response to treatment, providing insight into the reversal of cardiac remodeling.
Mandatory Visualization
Signaling Pathway of Thiazide and Thiazide-Like Diuretics
Caption: Mechanism of action of thiazide and thiazide-like diuretics in the distal convoluted tubule.
Experimental Workflow for a Comparative Clinical Trial
Caption: Generalized workflow for a clinical trial comparing diuretic effects on cardiac function.
Conclusion
While direct comparative data between this compound and Chlorthalidone is scarce, the existing evidence comparing Chlorthalidone to another thiazide, HCTZ, suggests that Chlorthalidone may offer advantages in terms of blood pressure reduction and regression of left ventricular mass. However, some large-scale studies show no significant difference in major adverse cardiovascular events. The choice between these agents should be individualized, considering the patient's overall cardiovascular risk profile and electrolyte balance, with a notable consideration for the higher incidence of hypokalemia associated with Chlorthalidone. Further head-to-head clinical trials are warranted to definitively delineate the comparative effects of this compound and Chlorthalidone on cardiac function.
References
Primary Mechanism: Inhibition of Na+-Cl⁻ Cotransporter in Renal Epithelial Cells
An Essential Guide to the Cell-Specific Mechanisms of Cyclopenthiazide
This compound, a potent thiazide diuretic, is primarily prescribed for the management of hypertension and edema. Its therapeutic effects are rooted in a primary mechanism of action within the kidneys. However, emerging research reveals that its pharmacological influence extends to other cell types, notably vascular smooth muscle cells and bone-forming osteoblasts. Understanding these distinct, cell-specific mechanisms is crucial for drug development professionals and researchers aiming to optimize therapeutic strategies and predict off-target effects.
This guide provides a comparative analysis of this compound's mechanism of action across three key cell lines: renal epithelial cells, vascular smooth muscle cells, and osteoblast-like cells. It presents supporting experimental data, detailed protocols for key assays, and visual diagrams of the underlying pathways and workflows.
The principal diuretic and antihypertensive effect of this compound occurs in the distal convoluted tubule (DCT) of the nephron. Here, it directly interacts with epithelial cells to inhibit ion transport.
The primary molecular target is the thiazide-sensitive Na+-Cl⁻ cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3), located on the apical membrane of DCT epithelial cells.[1][2] By blocking this cotransporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increase in the excretion of salt and water (natriuresis and diuresis), which reduces blood volume and, consequently, blood pressure.[1]
Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express NCC, can be engineered to stably express the transporter, creating a reliable in vitro model for studying thiazide-specific inhibition.[3]
Comparative Data: Thiazide-Mediated Inhibition of NCC
| Cell Line Model | Target | Effect of Thiazide Treatment | Reference |
| HEK293 cells expressing NCC | Na+-Cl⁻ Cotransporter (NCC) | Complete blockage of NCC-mediated Cl⁻ influx by thiazide-type drugs. | |
| Xenopus Oocytes expressing NCC | Na+-Cl⁻ Cotransporter (NCC) | Inhibition of NCC-stimulated Na+ uptake. |
Experimental Protocol: Chloride Influx Assay in NCC-Expressing HEK293 Cells
This protocol is adapted from methodologies using chloride-sensitive fluorescent proteins to measure NCC activity.
-
Cell Culture: Culture HEK293 cells stably co-expressing human NCC and a membrane-targeted, chloride-sensitive Yellow Fluorescent Protein (YFP) on poly-D-lysine coated, black-walled 96-well plates.
-
Kinase Activation: To ensure NCC is in a phosphorylated, active state, incubate the cells for 2-3 hours in a hypotonic, chloride-free activation buffer (e.g., 20 mM HEPES, 70 mM (NMDG)2SO4, pH 7.4).
-
Compound Incubation: Replace the activation buffer with an assay buffer containing the desired concentration of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Hydrochlorothiazide).
-
Initiation of Influx: To initiate ion transport, add an assay buffer containing NaCl and KCl (e.g., 20 mM HEPES, 90 mM NaCl, 50 mM KCl, pH 7.4).
-
Fluorescence Measurement: Immediately begin measuring the YFP fluorescence signal over time using a plate reader. The influx of chloride ions will quench the YFP fluorescence.
-
Data Analysis: Calculate the initial rate of fluorescence quenching (slope of the curve in the first 30-60 seconds). Compare the rates from compound-treated wells to the control wells to determine the percent inhibition of NCC activity.
Secondary Mechanism: Vasodilation in Vascular Smooth Muscle Cells
Beyond its diuretic action, this compound contributes to blood pressure reduction through direct vasodilation of blood vessels. This effect is believed to result from a direct action on vascular smooth muscle cells (VSMCs), although the precise pathways are still under investigation.
One proposed mechanism involves the activation of large-conductance calcium-activated potassium channels (KCa). Activation of these channels in VSMCs leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation and vasodilation. An alternative hypothesis suggests that thiazides inhibit carbonic anhydrase within VSMCs, leading to changes in intracellular pH that promote relaxation.
Comparative Data: Thiazide-Mediated Effects on VSMCs
Direct quantitative comparisons for this compound-induced vasodilation are limited. However, studies on isolated tissues demonstrate a clear inhibitory effect on smooth muscle contraction. Additionally, data on the inhibition of a proposed target, carbonic anhydrase, offers an alternative point of comparison.
| Assay Type | Tissue/Cell Model | Drug | Concentration | Effect | Reference |
| Inhibition of Contraction | Isolated Guinea Pig Aorta | This compound | Not Specified | Inhibited contractions induced by spasmogens. | |
| Carbonic Anhydrase Inhibition | Vascular Smooth Muscle CA I | Hydrochlorothiazide | Not Specified | 45% Inhibition | |
| Carbonic Anhydrase Inhibition | Vascular Smooth Muscle CA I | Indapamide (Thiazide-like) | Not Specified | 82% Inhibition |
Experimental Protocol: Isometric Tension Measurement in Isolated Aortic Rings
This ex vivo protocol is a standard method for assessing the vasodilatory properties of a compound.
-
Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach the rings to an isometric force transducer to record changes in tension.
-
Equilibration & Pre-contraction: Allow the rings to equilibrate under a resting tension of ~1.5 g for 60-90 minutes. Induce a stable contraction using a vasoconstrictor agent like phenylephrine or norepinephrine.
-
Compound Addition: Once a stable contractile plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.
-
Data Recording: Record the relaxation response at each concentration. A decrease in tension indicates vasodilation.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve to determine parameters like Emax (maximum relaxation) and EC50 (concentration for 50% of maximal response).
Off-Target Mechanism: Modulation of Osteoblast Function
Thiazide diuretics have been associated with a positive effect on bone mineral density, suggesting a direct or indirect action on bone cells. In vitro studies using the human osteoblast-like cell line MG-63 have provided evidence for a direct cellular mechanism.
Research indicates that thiazides can selectively inhibit the secretion of osteocalcin, a protein produced by osteoblasts that is involved in bone mineralization. This effect was observed in MG-63 cells when they were stimulated with 1,25(OH)2D3 (the active form of Vitamin D). By modulating osteoblast activity, thiazides may contribute to a reduction in bone loss over time.
Comparative Data: Thiazide-Mediated Inhibition of Osteocalcin Secretion in MG-63 Cells
The following data from a study on the MG-63 cell line demonstrates a clear, dose-dependent inhibitory effect of different thiazides on stimulated osteocalcin secretion. Notably, cyclothiazide (a compound structurally and functionally similar to this compound) was significantly more potent than hydrochlorothiazide.
| Drug | Concentration (µM) | Inhibition of 1,25(OH)2D3-induced Osteocalcin Secretion |
| Cyclothiazide | 1 | -27% |
| Hydrochlorothiazide (HCTZ) | 100 | -40% to -50% |
| Chlorothiazide | 1000 | -42% |
Experimental Protocol: Osteocalcin Secretion Assay in MG-63 Cells
This protocol describes a method to assess the effect of thiazides on osteoblast protein secretion.
-
Cell Culture: Plate human MG-63 osteoblast-like cells in multi-well plates and grow them to near confluence in a suitable culture medium (e.g., DMEM with 10% FBS).
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for 24 hours to synchronize the cells.
-
Stimulation and Treatment: Treat the cells with a stimulating agent, 1,25(OH)2D3 (e.g., at 50 nM), in fresh serum-free medium. Concurrently, add different concentrations of this compound, other thiazides, or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for protein synthesis and secretion.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Osteocalcin Measurement: Quantify the concentration of osteocalcin in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the osteocalcin concentrations to the total protein content of the cells in each well. Express the results as a percentage of the osteocalcin secretion observed in the stimulated, vehicle-treated control group.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopenthiazide in Renal Ion Transport Inhibition: A Comparative Guide to Thiazide Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cyclopenthiazide and other thiazide diuretics concerning their inhibitory effects on renal ion transport. The primary focus is on the Na-Cl cotransporter (NCC), the principal target of this drug class. This document synthesizes experimental data, outlines methodologies for key experiments, and illustrates the underlying molecular pathways.
Mechanism of Action: Inhibition of the Na-Cl Cotransporter
Thiazide and thiazide-like diuretics exert their primary effect by inhibiting the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney[1][2]. The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, thiazides increase the urinary excretion of sodium and chloride, leading to a diuretic and antihypertensive effect[1][2][3].
The inhibitory mechanism involves the diuretic binding to the chloride-binding site of the NCC, preventing the cotransport of Na+ and Cl- ions from the tubular fluid into the epithelial cells of the DCT. This action not only promotes natriuresis and diuresis but also indirectly affects the transport of other ions, such as potassium, calcium, and magnesium.
Quantitative Comparison of NCC Inhibition
The potency of different thiazide diuretics can be compared by their half-maximal inhibitory concentration (IC50) on the NCC. A lower IC50 value indicates a higher potency. The following table summarizes the available experimental data on the inhibitory potency of various thiazides against the human Na-Cl cotransporter (hNCC).
| Diuretic | IC50 (µM) on hNCC | Experimental System | Reference |
| This compound | Data not available | - | - |
| Hydrochlorothiazide | ~10 | HEK293 cells | |
| Chlorthalidone | 0.43 ± 0.04 | HEK293 cells | |
| Indapamide | 0.029 ± 0.003 | HEK293 cells | |
| Polythiazide | Potent inhibitor (specific IC50 not provided) | HEK293 cells | |
| Metolazone | Potent inhibitor (specific IC50 not provided) | HEK293 cells | |
| Bendroflumethiazide | Higher potency than trichloromethiazide and chlorthalidone (specific IC50 not provided) | Xenopus laevis oocytes | |
| Trichloromethiazide | Higher potency than chlorthalidone (specific IC50 not provided) | Xenopus laevis oocytes |
Note: Direct comparative studies for this compound's IC50 on NCC were not identified in the reviewed literature.
Signaling Pathway for NCC Regulation
The activity of the Na-Cl cotransporter is tightly regulated by a complex signaling cascade involving a series of kinases. The primary pathway involves the With-No-Lysine (WNK) kinases, which act as upstream regulators.
Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC, leading to its activation and increased Na-Cl reabsorption. Thiazide diuretics inhibit the transport function of this activated NCC.
Caption: Signaling pathway of NCC regulation by WNK-SPAK/OSR1 kinases and inhibition by thiazide diuretics.
Experimental Protocols
The inhibitory effects of thiazide diuretics on NCC are typically assessed using in vitro functional assays. The two most common systems are Xenopus laevis oocytes and human embryonic kidney (HEK293) cells heterologously expressing the NCC.
NCC Inhibition Assay in Xenopus laevis Oocytes
This method involves the injection of cRNA encoding the human NCC into Xenopus oocytes, which then express the transporter on their plasma membrane. The functional activity of NCC is measured by the uptake of a radiolabeled substrate, typically 22Na+.
Detailed Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human NCC and incubated for 2-4 days to allow for protein expression.
-
Uptake Assay:
-
Oocytes are pre-incubated in a Cl--free medium to stimulate NCC activity.
-
The uptake is initiated by transferring the oocytes to an uptake medium containing 22Na+ and varying concentrations of the thiazide diuretic being tested.
-
After a defined incubation period, the uptake is stopped by washing the oocytes in an ice-cold, isotope-free solution.
-
-
Quantification: The amount of 22Na+ accumulated in each oocyte is measured using a scintillation counter.
-
Data Analysis: The thiazide-sensitive component of Na+ uptake is calculated by subtracting the uptake in the presence of a high concentration of a standard thiazide (e.g., hydrochlorothiazide) from the total uptake. IC50 values are determined by plotting the percent inhibition against the log concentration of the diuretic and fitting the data to a sigmoidal dose-response curve.
Cell-based Ion Influx Assay in HEK293 Cells
This assay utilizes a stable HEK293 cell line co-expressing the human NCC and a halide-sensitive yellow fluorescent protein (YFP). The influx of an iodide (I-), which is transported by NCC, quenches the YFP fluorescence, providing a real-time measurement of NCC activity.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing hNCC and a membrane-targeted YFP are cultured to confluency.
-
Assay Preparation: Cells are washed and incubated in a low-chloride, hypotonic solution to activate the NCC.
-
Fluorescence Measurement:
-
The cells are placed in a fluorescence plate reader.
-
The assay is initiated by adding a solution containing iodide and the test concentrations of the thiazide diuretic.
-
The YFP fluorescence is monitored over time.
-
-
Data Analysis: The initial rate of fluorescence quenching is proportional to the rate of iodide influx and thus NCC activity. The inhibitory effect of the diuretic is calculated by comparing the rates in the presence and absence of the drug. IC50 values are determined as described for the oocyte assay.
Caption: Experimental workflows for assessing thiazide diuretic inhibition of NCC.
Conclusion
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclopenthiazide and Indapamide in Experimental Hypertension: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two commonly used diuretics, cyclopenthiazide and indapamide, in the context of experimental hypertension. This analysis is based on available preclinical data to elucidate their distinct pharmacological profiles.
Introduction
This compound, a thiazide diuretic, and indapamide, a thiazide-like diuretic, are both widely utilized in the management of hypertension. While they share a primary mechanism of action by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, emerging experimental evidence suggests potential differences in their vascular effects and overall antihypertensive profiles. This guide synthesizes findings from experimental models of hypertension to provide a comparative analysis of their performance, aiding in the informed selection and development of antihypertensive therapies.
Mechanism of Action: A Tale of Two Diuretics
Both this compound and indapamide exert their diuretic and antihypertensive effects through two primary mechanisms: a renal action that promotes natriuresis and a direct vascular effect that leads to vasodilation.
This compound , as a classic thiazide diuretic, primarily acts on the distal convoluted tubule to block the reabsorption of sodium and chloride ions[1][2]. This leads to an increase in the excretion of sodium, chloride, and water, thereby reducing blood volume and lowering blood pressure[1][2]. Additionally, this compound is believed to induce vasodilation through a direct action on vascular smooth muscle[1]. The precise signaling pathway for this vasodilation is not fully elucidated but may involve the activation of calcium-activated potassium channels.
Indapamide , while also inhibiting the Na+/Cl- cotransporter, is noted for its pronounced vascular effects. Experimental studies suggest that indapamide's vasodilatory action is mediated through the modulation of calcium ion channels in vascular smooth muscle cells, leading to decreased intracellular calcium levels and subsequent muscle relaxation. This direct vascular action appears to contribute significantly to its antihypertensive efficacy, potentially independent of its diuretic effect.
Comparative Efficacy in Experimental Models of Hypertension
Direct head-to-head comparative studies of this compound and indapamide in the same experimental hypertension models are limited in the published literature. However, by examining their effects in similar models, an indirect comparison can be drawn. The most commonly used models for studying hypertension are the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.
Blood Pressure Reduction
In DOCA-salt hypertensive rats, both indapamide and other thiazide diuretics have demonstrated significant blood pressure-lowering effects. One study reported that a 10-day treatment with indapamide (10 mg/kg, p.o.) produced a fall in blood pressure of a similar magnitude to hydrochlorothiazide (5 mg/kg, i.p.). Another study in DOCA-saline hypertensive rats showed that indapamide (above 1 mg/kg) reduced blood pressure levels. In spontaneously hypertensive rats (SHR), both indapamide and trichlormethiazide lowered blood pressure at single doses above 10 mg/kg or with repetitive doses. One study noted that indapamide was found to be approximately 30, 100, and 300-fold more potent in reducing blood pressure than furosemide, spironolactone, and chlorthalidone, respectively, in genetically hypertensive rats.
Table 1: Comparative Effects on Blood Pressure in Experimental Hypertensive Models
| Drug | Animal Model | Dose | Route of Administration | Duration of Treatment | Blood Pressure Reduction | Reference |
| Indapamide | DOCA-salt hypertensive rat | 10 mg/kg | p.o. | 10 days | Similar to hydrochlorothiazide (5 mg/kg, i.p.) | |
| DOCA-saline hypertensive rat | >1 mg/kg | p.o. | 2 weeks | Significant reduction | ||
| Spontaneously Hypertensive Rat (SHR) | >10 mg/kg (single dose) | p.o. | Single dose | Significant reduction | ||
| Genetically hypertensive rats | 1-3 mg/kg | p.o. | Single dose | Potent and long-lasting | ||
| Trichlormethiazide (as a comparator for this compound) | DOCA-saline hypertensive rat | >3 mg/kg | p.o. | 2 weeks | Significant reduction | |
| Spontaneously Hypertensive Rat (SHR) | >10 mg/kg (single dose) | p.o. | Single dose | Significant reduction |
Effects on Vascular Reactivity
A key differentiator between indapamide and classic thiazides appears to be their impact on vascular reactivity.
Indapamide has been shown to significantly reduce vasopressor responses to noradrenaline, 5-HT, and tyramine in hypertensive rats. In vitro studies on isolated rat aortic strips have demonstrated that indapamide can decrease contractions stimulated by noradrenaline and angiotensin II. This suggests a direct modulatory effect on vascular smooth muscle contractility.
In contrast, the same study found that hydrochlorothiazide pretreatment did not significantly reduce these vasopressor effects, indicating a potentially weaker direct vascular action compared to indapamide.
Table 2: Comparative Effects on Vascular Reactivity
| Parameter | This compound | Indapamide | Reference |
| Effect on Vasopressor Response (in vivo) | Data not available | Significantly reduced response to noradrenaline, 5-HT, and tyramine | |
| Effect on Agonist-Induced Contractions (in vitro) | Data not available | Decreased contractions stimulated by noradrenaline and angiotensin II |
Renal Effects: Diuresis and Electrolyte Handling
Both drugs increase the excretion of sodium and water, which is central to their antihypertensive action. However, the potency and impact on electrolyte balance may differ.
In diuretic tests in normal rats, indapamide (0.1 to 30 mg/kg) increased urine volume and urinary electrolyte excretion. Another thiazide, trichlormethiazide, showed a more potent diuretic action at lower doses in the same study. Thiazide diuretics, including this compound, are known to increase the excretion of sodium and potassium ions while decreasing the excretion of calcium ions.
Table 3: Comparative Renal Effects in Experimental Models
| Parameter | This compound | Indapamide | Reference |
| Diuretic Effect | Increases urine volume and electrolyte excretion | Increases urine volume and electrolyte excretion | |
| Natriuretic Effect | Promotes sodium excretion | Promotes sodium excretion | |
| Kaliuretic Effect | Increases potassium excretion | Increases potassium excretion | |
| Calciuric Effect | Decreases calcium excretion | Data not available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Renal Mechanism of Action of this compound and Indapamide.
Caption: Vascular Mechanism of Action of this compound and Indapamide.
Caption: General Experimental Workflow for Comparing Antihypertensive Drugs.
Experimental Protocols
Induction of Hypertension in Animal Models
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension. No specific induction protocol is required as the rats develop hypertension spontaneously.
-
DOCA-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is created by a combination of uninephrectomy, subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet, and administration of 1% NaCl in the drinking water.
Blood Pressure Measurement
-
Tail-Cuff Plethysmography (Non-invasive): Rats are placed in a restrainer, and a cuff is placed around the base of the tail to occlude blood flow. The pressure at which the pulse returns upon deflation is recorded as the systolic blood pressure.
-
Radiotelemetry (Invasive): A telemetry transmitter is surgically implanted into the abdominal aorta of the rat. This allows for continuous and accurate measurement of blood pressure in conscious, freely moving animals, avoiding the stress associated with restraint.
Assessment of Diuretic and Renal Electrolyte Handling
-
Metabolic Cages: Rats are housed individually in metabolic cages that are designed to separate and collect urine and feces. Urine is collected over a specified period (e.g., 24 hours) to measure total volume.
-
Electrolyte Analysis: The collected urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes to determine the natriuretic, kaliuretic, and chloruretic effects of the drugs.
Vascular Reactivity Studies
-
Isolated Aortic Ring Preparation: The thoracic aorta is excised from the euthanized rat and cut into rings. These rings are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture. The tension of the rings is recorded isometrically.
-
Agonist-Induced Contractions: Vasoconstrictors such as noradrenaline or angiotensin II are added to the organ bath in increasing concentrations to generate a dose-response curve. The effects of pre-incubation with this compound or indapamide on these contractile responses are then evaluated.
Conclusion
Based on the available experimental data, both this compound and indapamide are effective antihypertensive agents, primarily acting through diuresis. However, indapamide appears to possess more pronounced direct vasodilatory properties, which may contribute to its potent blood pressure-lowering effects. This is evidenced by its ability to reduce vascular reactivity to a greater extent than some other thiazides in experimental models.
The lack of direct head-to-head comparative studies in standardized experimental hypertension models is a significant gap in the literature. Further preclinical research directly comparing these two agents is warranted to fully elucidate their differential pharmacological profiles and to guide the development of more targeted and effective antihypertensive strategies. This guide provides a framework for such future investigations, highlighting the key parameters and experimental protocols that would be crucial for a comprehensive comparison.
References
A Comparative Analysis of the Metabolic Side Effects of Cyclopenthiazide and Other Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic side effects associated with Cyclopenthiazide and other major classes of diuretics, including thiazide-like diuretics, loop diuretics, and potassium-sparing diuretics. The information presented is supported by experimental data from clinical trials to aid in research and development.
Executive Summary
Diuretics are a cornerstone in the management of hypertension and edema. However, their use is often associated with a range of metabolic side effects. This compound, a thiazide diuretic, is effective in its primary role but, like its counterparts, can induce metabolic disturbances. This guide delves into a comparative analysis of these side effects, offering a quantitative and mechanistic overview to inform drug development and clinical research. The metabolic profiles of different diuretic classes vary significantly, and understanding these differences is crucial for targeted therapeutic development and patient management.
Data Presentation: Quantitative Comparison of Metabolic Side Effects
The following tables summarize the quantitative data on the metabolic side effects of this compound and other diuretics based on findings from various clinical studies. It is important to note that the extent of these side effects can be dose-dependent and influenced by patient-specific factors.
Table 1: Effects on Serum Electrolytes
| Diuretic Class | Diuretic | Dosage | Change in Serum Potassium (mmol/L) | Change in Serum Sodium (mmol/L) | Change in Serum Magnesium (mmol/L) |
| Thiazide | This compound | 500 mcg/day | ↓ 0.6[1] | - | - |
| This compound | 125 mcg/day | ↓ (less than 500 mcg dose)[1] | - | - | |
| Hydrochlorothiazide | 25 mg/day | ↓ 0.3-0.5[2][3] | ↓ 1.1[4] | - | |
| Thiazide-like | Indapamide | 2.5 mg/day | ↓ 0.2-0.4 | - | - |
| Chlorthalidone | 15-25 mg/day | ↓ (greater than HCTZ) | ↓ (greater than HCTZ) | - | |
| Loop Diuretic | Furosemide | 40 mg/day | ↓ (significant) | ↓ (significant) | ↓ (significant) |
| Potassium-Sparing | Spironolactone | 100-400 mg/day | ↑ 0.7 | - | No significant change |
| Amiloride | 5-10 mg/day | ↑ (or no change) | - | - |
Table 2: Effects on Uric Acid, Glucose, and Lipids
| Diuretic Class | Diuretic | Dosage | Change in Serum Uric Acid (mg/dL) | Change in Fasting Glucose (mg/dL) | Change in Total Cholesterol (mg/dL) | Change in Triglycerides (mg/dL) |
| Thiazide | This compound | 500 mcg/day | ↑ (significant) | ↑ (significant) | - | ↑ (significant) |
| This compound | 125 mcg/day | ↑ (less than 500 mcg dose) | ↑ (less than 500 mcg dose) | - | ↑ (less than 500 mcg dose) | |
| Hydrochlorothiazide | 25-50 mg/day | ↑ 1.2 | ↑ (significant) | ↑ 5-10% | ↑ 15-25% | |
| Thiazide-like | Indapamide | 2.5 mg/day | ↑ 1.0 | ↑ (less than HCTZ) | ↑ 1.4% | ↓ 0.5% |
| Chlorthalidone | 25 mg/day | ↑ (greater than HCTZ) | ↑ (significant) | ↑ (significant) | ↑ (significant) | |
| Loop Diuretic | Furosemide | 40 mg/day | ↑ (significant) | No significant change in some studies | - | - |
| Potassium-Sparing | Spironolactone | 100-400 mg/day | No significant change | No significant change | No significant change | No significant change |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous methodologies to assess the metabolic effects of diuretics. Key experimental protocols are outlined below.
Measurement of Serum Electrolytes, Uric Acid, Glucose, and Lipids
-
Study Design: Most studies cited are randomized, double-blind, crossover, or parallel-group clinical trials.
-
Patient Population: Participants typically include hypertensive patients with or without other comorbidities like type 2 diabetes.
-
Procedure:
-
A baseline blood sample is collected after an overnight fast (typically 8-12 hours).
-
Patients are then administered the diuretic or placebo for a specified period (e.g., 8-12 weeks).
-
Blood samples are collected at regular intervals during the treatment period and at the end of the study, again after an overnight fast.
-
Serum is separated, and concentrations of electrolytes (sodium, potassium, magnesium), uric acid, glucose, total cholesterol, HDL, LDL, and triglycerides are measured using standardized automated laboratory analyzers.
-
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the impact of the diuretic on glucose metabolism and insulin sensitivity.
-
Procedure:
-
The test is performed in the morning after an overnight fast.
-
A baseline (fasting) blood sample is drawn to measure plasma glucose and insulin levels.
-
The patient then consumes a standard oral glucose solution (typically 75g of glucose dissolved in water) within 5 minutes.
-
Blood samples are drawn at specific time points after glucose ingestion, commonly at 30, 60, 90, and 120 minutes, to measure plasma glucose and insulin concentrations.
-
24-Hour Urine Collection for Electrolyte Excretion
-
Purpose: To quantify the urinary excretion of electrolytes and assess the diuretic's effect on renal handling of these ions.
-
Procedure:
-
The collection begins in the morning. The patient is instructed to empty their bladder and discard the first urine sample. The start time is recorded.
-
All subsequent urine for the next 24 hours is collected in a special container provided by the laboratory, which may contain a preservative. The container is kept refrigerated or on ice during the collection period.
-
At the 24-hour mark, the patient empties their bladder one last time and adds this urine to the collection container.
-
The total volume of the 24-hour urine collection is measured.
-
Aliquots of the collected urine are then analyzed for sodium, potassium, chloride, and other electrolytes using methods like ion-selective electrodes.
-
Signaling Pathways and Mechanisms of Metabolic Side Effects
The metabolic side effects of diuretics are a direct and indirect consequence of their action on various ion transporters and channels in the nephron. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.
Figure 1: Mechanism of Thiazide-Induced Hypokalemia. this compound inhibits the Na+/Cl- cotransporter in the distal convoluted tubule, leading to increased sodium delivery to the collecting duct, which enhances potassium secretion.
Figure 2: Mechanisms of Thiazide-Induced Hyperglycemia. Thiazide diuretics can lead to hyperglycemia by causing hypokalemia, which impairs insulin secretion, and by directly inhibiting mitochondrial carbonic anhydrase 5b in pancreatic β-cells.
Figure 3: Diuretic-Induced Activation of the Renin-Angiotensin-Aldosterone System (RAAS). Volume depletion caused by thiazide and loop diuretics stimulates the RAAS, leading to increased aldosterone, which further promotes potassium excretion.
Figure 4: Mechanism of Loop Diuretic-Induced Hypomagnesemia. Loop diuretics inhibit the Na+/K+/2Cl- cotransporter, which reduces the lumen-positive potential necessary for paracellular reabsorption of magnesium and calcium.
Figure 5: Mechanism of Action of Potassium-Sparing Diuretics. Aldosterone antagonists like spironolactone and ENaC blockers like amiloride reduce potassium excretion in the collecting duct, which can lead to hyperkalemia.
Conclusion
The choice of diuretic in a clinical or research setting requires careful consideration of its metabolic side effect profile. This compound, as a thiazide diuretic, shares many of the class-specific metabolic risks, including hypokalemia, hyperuricemia, and hyperglycemia. The extent of these effects appears to be dose-related. In comparison, loop diuretics tend to have a more pronounced effect on electrolytes, while potassium-sparing diuretics carry the risk of hyperkalemia. Thiazide-like diuretics, such as indapamide, may offer a more favorable metabolic profile concerning lipids and glucose compared to traditional thiazides. A thorough understanding of the underlying mechanisms of these side effects is paramount for the development of safer and more effective diuretic therapies. Future research should focus on head-to-head clinical trials to provide more definitive comparative data and on the development of diuretics with improved metabolic neutrality.
References
- 1. mft.nhs.uk [mft.nhs.uk]
- 2. Comparative metabolic effects of hydrochlorothiazide and indapamide in hypertensive diabetic patients receiving ACE inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of frusemide-amiloride and this compound-potassium chloride in the treatment of congestive cardiac failure in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Clinical Antihypertensive Efficacy of Cyclopenthiazide in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for replicating the clinical antihypertensive findings of Cyclopenthiazide in preclinical research settings. We delve into the established mechanisms of action, suitable animal models, and detailed experimental protocols. While direct preclinical data for this compound is limited in publicly available literature, this guide draws comparisons with closely related thiazide diuretics to provide a robust starting point for experimental design.
Mechanism of Action: A Two-Pronged Approach
This compound, a thiazide diuretic, exerts its antihypertensive effects through two primary mechanisms:
-
Diuresis and Natriuresis: The principal mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This blockage prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water. The resulting decrease in extracellular fluid volume contributes to a reduction in blood pressure.[1]
-
Vasodilation: Thiazide diuretics also induce vasodilation, a widening of the blood vessels, which contributes to the long-term management of hypertension.[1][2] The precise pathways for this vasodilation are not fully elucidated but are thought to involve a direct action on the smooth muscle of the vasculature.[1]
Preclinical Models for Hypertension Research
Several well-established preclinical models are available to study the antihypertensive effects of compounds like this compound. The choice of model often depends on the specific aspect of hypertension being investigated.
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. SHRs develop hypertension without any specific inducement, mirroring the development of essential hypertension in humans.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a form of mineralocorticoid-induced, salt-sensitive hypertension. It is characterized by low renin levels and is particularly useful for studying the effects of drugs on salt and water retention.
-
Angiotensin II-Induced Hypertensive Rat: This model is used to study hypertension driven by the renin-angiotensin system. Chronic infusion of angiotensin II leads to a sustained increase in blood pressure.
Comparative Efficacy of Thiazide Diuretics in Preclinical Models
While specific preclinical data for this compound is scarce, studies on other thiazide diuretics, such as hydrochlorothiazide (HCTZ) and chlorthalidone, in these models can provide valuable insights for experimental design.
Table 1: Hypothetical Comparative Antihypertensive Effects of Thiazide Diuretics in Preclinical Models
| Drug | Animal Model | Dose Range (mg/kg/day) | Route of Administration | Observed Blood Pressure Reduction (Systolic/Diastolic mmHg) | Reference (for comparator drugs) |
| This compound | SHR | Data not available | Data not available | Data not available | |
| DOCA-Salt Rat | Data not available | Data not available | Data not available | ||
| Hydrochlorothiazide | SHR | 10 - 50 | Oral | 20-30 / 10-15 | |
| Angiotensin II Rat | ~10 | Oral | Significant reduction in Mean Arterial Pressure | ||
| Chlorthalidone | Data not available | Data not available | Data not available | Data not available |
Note: The data for Hydrochlorothiazide is derived from existing literature and should be used as a general guideline for designing studies with this compound. Dose-response studies are crucial to determine the optimal dosage for this compound in any given model.
Experimental Protocols
Accurate and consistent measurement of blood pressure is critical for evaluating the efficacy of antihypertensive agents in preclinical models.
Blood Pressure Measurement
Two primary methods are widely used for blood pressure measurement in rodents:
-
Tail-Cuff Plethysmography (Non-Invasive):
-
Principle: A cuff is placed around the tail of a conscious rat or mouse to occlude blood flow. As the cuff is slowly deflated, a sensor detects the return of blood flow, allowing for the measurement of systolic blood pressure.
-
Protocol:
-
Acclimatize the animal to the restraining device and cuff for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Place the animal in a restrainer and attach the tail cuff and sensor.
-
Inflate the cuff to a pressure above the expected systolic blood pressure.
-
Slowly and automatically deflate the cuff while the sensor records the pressure at which blood flow returns.
-
Repeat the measurement several times to obtain a stable and reliable reading.
-
-
-
Radiotelemetry (Invasive - Gold Standard):
-
Principle: A small, implantable transmitter is surgically placed in the animal, typically in the abdominal aorta or carotid artery. This transmitter continuously measures and transmits blood pressure and heart rate data to an external receiver.
-
Protocol:
-
Surgery: Anesthetize the animal and surgically implant the telemetry transmitter according to the manufacturer's instructions. The catheter of the transmitter is inserted into the target artery.
-
Recovery: Allow the animal to recover fully from surgery (typically 7-10 days) before starting any experimental procedures.
-
Data Acquisition: House the animal in its home cage placed on a receiver platform. The receiver continuously records the transmitted data, providing a detailed and long-term profile of blood pressure without the need for restraint or anesthesia.
-
-
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in the antihypertensive action of this compound and the experimental approach to its preclinical evaluation, the following diagrams are provided.
Caption: Mechanism of this compound's Antihypertensive Action.
Caption: Experimental Workflow for Preclinical Antihypertensive Studies.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclopenthiazide in a Research Environment
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like cyclopenthiazide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the laboratory but also prevents the release of active pharmaceutical ingredients into the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and fostering a culture of safety.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS provides comprehensive information on physical and chemical properties, hazards, and safety precautions.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
Handling:
-
Avoid creating dust when handling the solid form of this compound.
-
Work in a well-ventilated area to minimize inhalation exposure.
-
Prevent contact with skin and eyes.
In Case of Accidental Release:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material to contain the spill.
-
Collect: Carefully collect the spilled material and place it in a sealed, labeled container for hazardous waste.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound from a laboratory setting must comply with institutional, local, and national regulations for chemical waste.
-
Waste Identification and Segregation:
-
This compound waste, including contaminated labware (e.g., vials, pipette tips), should be classified as chemical waste.
-
Do not mix this compound waste with non-hazardous trash or other waste streams like sharps or biological waste.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the name "this compound," and any other institutional or regulatory-required information.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
-
Waste Pickup and Disposal:
-
Once the container is full, or in accordance with institutional timelines, arrange for its collection by the facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation for the waste transfer is completed accurately.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. Thiazide diuretics can persist in the environment and have ecotoxicological effects.
Environmental Fate and Aquatic Toxicity Data
While specific environmental data for this compound is limited, information on the structurally similar compound hydrochlorothiazide provides insight into the potential environmental impact. Thiazide diuretics can undergo hydrolysis in aqueous environments, and their degradation is influenced by factors such as pH, temperature, and exposure to UV light.
| Parameter | Compound | Value/Result | Reference |
| Aquatic Toxicity | Hydrochlorothiazide | 3-hour EC50 (Activated sludge respiration inhibition) = >100 mg/L | AstraZeneca |
| Lowest No Observed Effect Concentration (NOEC) (Fathead minnow) = 10 mg/L | AstraZeneca | ||
| Biodegradation | Hydrochlorothiazide | Not readily biodegradable. | AstraZeneca |
| Environmental Persistence | Hydrochlorothiazide | Total system half-life in a water-sediment study ranged from 35 to 37 days. | AstraZeneca |
| Degradation | Thiazide Diuretics | Hydrolysis occurs in aqueous media. Degradation is faster at higher pH and temperature. Photodegradation can occur with UV light exposure. | Deventer et al., 2009 |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the available literature. The recommended procedure is to manage it as chemical waste through a certified hazardous waste disposal service. Research on the degradation of thiazide diuretics indicates that hydrolysis and photolysis are key environmental fate processes. Studies investigating these degradation pathways typically involve:
-
Hydrolysis Studies: Incubating the compound in aqueous solutions at varying pH levels and temperatures, followed by analysis (e.g., using HPLC) to identify and quantify degradation products.
-
Photodegradation Studies: Exposing the compound in solution to UV or simulated solar radiation and monitoring its degradation over time.
These studies are for research purposes to understand environmental fate and are not to be conducted as a means of routine disposal in a laboratory setting.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for this compound Disposal.
Essential Safety and Logistical Protocols for Handling Cyclopenthiazide
For Immediate Implementation by Laboratory Personnel
This document outlines critical safety procedures and logistical plans for the handling and disposal of Cyclopenthiazide, a benzothiadiazine diuretic. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals and to maintain a safe laboratory environment. This compound is classified as harmful if swallowed, causes skin and eye irritation, and is suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE)
The following personal protective equipment is required for all personnel handling this compound. All PPE should be donned before entering the designated handling area and removed before exiting.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemo-rated nitrile or neoprene gloves. | Provides protection against skin contact and absorption. Double gloving is a standard practice for handling hazardous drugs. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves offer good resistance to a broad range of chemicals. |
| Gown | Disposable, back-closing gown made of polyethylene-coated polypropylene or a similar low-permeability fabric. | Protects skin and personal clothing from contamination with this compound powder. The material offers a high level of protection against particulates and potential splashes. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Prevents eye irritation from airborne particles of this compound. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a containment system to prevent inhalation of airborne particles. |
| Shoe Covers | Disposable, skid-resistant shoe covers. | Prevents the tracking of this compound contamination outside of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed:
Experimental Protocol: Safe Weighing and Solution Preparation
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary materials: this compound powder, weigh paper, spatula, appropriate glassware, and solvent.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Perform all weighing operations within a ventilated enclosure to contain any airborne powder.
-
Use a dedicated, clean spatula for transferring the powder.
-
Carefully weigh the desired amount of this compound onto weigh paper. Avoid creating dust.
-
-
Solution Preparation:
-
Transfer the weighed powder to the appropriate glassware inside the chemical fume hood.
-
Add the solvent slowly to avoid splashing.
-
Ensure the container is securely capped after the powder is dissolved.
-
-
Decontamination:
-
Wipe down all surfaces, the balance, and any equipment used with a suitable decontamination solution (e.g., 70% ethanol), followed by a dry wipe.
-
Carefully wipe the exterior of the solution container.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Contaminated PPE and Materials: All disposable PPE (gloves, gown, shoe covers, respirator), weigh paper, and other contaminated materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused this compound: Unused or expired this compound powder must be disposed of as hazardous pharmaceutical waste.
-
Contaminated Solutions: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
Disposal Procedure:
-
Place all contaminated solid waste, including PPE, into a yellow hazardous waste bag within a rigid, leak-proof container.
-
Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Arrange for the disposal of all hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
-
Under EPA regulations, sewering of hazardous pharmaceutical waste is prohibited. Do not dispose of this compound down the drain.[1]
While a specific EPA hazardous waste code for this compound is not explicitly listed, it should be managed as a hazardous pharmaceutical waste due to its potential toxicity and effects on fertility.[2][3] Your institution's environmental health and safety department will provide guidance on the appropriate waste codes.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including a respirator, before re-entering the area.
-
Contain: For a powder spill, gently cover with absorbent pads. For a liquid spill, contain it with absorbent material.
-
Clean: Use a spill kit to clean the area. For powders, use wet absorbent pads to avoid generating dust.
-
Decontaminate: Decontaminate the spill area thoroughly.
-
Dispose: Collect all spill cleanup materials in a hazardous waste container.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By strictly adhering to these safety and logistical protocols, you contribute to a secure research environment for yourself and your colleagues. Your diligence is paramount in the responsible handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
